Product packaging for Rubidium titanium oxide (Rb2TiO3)(Cat. No.:CAS No. 12137-34-7)

Rubidium titanium oxide (Rb2TiO3)

Cat. No.: B077403
CAS No.: 12137-34-7
M. Wt: 266.8 g/mol
InChI Key: KVGSDUSYVJYNHV-UHFFFAOYSA-N
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Description

Rubidium titanium oxide (Rb2TiO3) is an advanced inorganic compound of significant interest in solid-state chemistry and materials science research. Its primary value lies in its application as a precursor and model system for developing novel functional materials, particularly in the field of photocatalysis and ion-exchange applications. The compound's layered perovskite-related structure, featuring titanium in a specific coordination environment, facilitates the study of ion transport and intercalation phenomena. Researchers utilize Rb2TiO3 to investigate structure-property relationships in analogous alkali metal titanates, which are crucial for designing next-generation electrode materials for batteries and supercapacitors. Its mechanism of action in photocatalytic studies often involves its band gap structure, which can be engineered for water-splitting reactions or the degradation of organic pollutants under specific wavelengths of light. Furthermore, Rb2TiO3 serves as a critical starting material in the synthesis of more complex multi-metal oxide systems, where its well-defined crystal structure provides a template for doping and substitution strategies to tailor electronic, magnetic, and catalytic properties. This reagent is essential for fundamental research aimed at advancing energy storage, conversion technologies, and the development of new solid-state ionic conductors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O3Rb2Ti B077403 Rubidium titanium oxide (Rb2TiO3) CAS No. 12137-34-7

Properties

IUPAC Name

oxygen(2-);rubidium(1+);titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3O.2Rb.Ti/q3*-2;2*+1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGSDUSYVJYNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[Ti+4].[Rb+].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O3Rb2Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923786
Record name Rubidium titanium(4+) oxide (2/1/3)
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Molecular Weight

266.801 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12137-34-7
Record name Rubidium titanium oxide (Rb2TiO3)
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Record name Rubidium titanium oxide (Rb2TiO3)
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Record name Rubidium titanium(4+) oxide (2/1/3)
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Record name Dirubidium titanate
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Synthesis Methodologies and Advanced Materials Fabrication of Rb2tio3

Solid-State Reaction Approaches for Rb2TiO3 Synthesis

The solid-state reaction method is a conventional and widely used technique for synthesizing polycrystalline ceramic materials like rubidium titanium oxide. This approach involves the high-temperature reaction of solid precursors to form the desired product.

Optimization of Reaction Parameters and Stoichiometry

The successful synthesis of phase-pure Rb2TiO3 via solid-state reaction is critically dependent on the precise control of reaction parameters. Key variables include temperature, reaction duration, and the atmospheric conditions. While specific optimal conditions for Rb2TiO3 are not extensively documented, analogies can be drawn from the synthesis of similar titanates, such as barium titanate (BaTiO3). For these materials, calcination temperatures typically range from 800°C to 1200°C to ensure complete reaction and the formation of the desired crystalline phase.

Stoichiometry is another crucial factor. A precise molar ratio of the rubidium and titanium precursors is essential to prevent the formation of secondary phases. For Rb2TiO3, a 2:1 molar ratio of the rubidium source to the titanium source is required. Any deviation can lead to the presence of unreacted precursors or undesired side products, which can significantly impact the material's properties.

ParameterGeneral Range for Titanate SynthesisSignificance for Rb2TiO3
Calcination Temperature 800°C - 1200°CAffects reaction rate and crystallinity.
Reaction Time Several hours to daysEnsures complete reaction and phase formation.
Atmosphere Air, Oxygen, or Inert GasCan influence defect chemistry and phase stability.
Stoichiometric Ratio 2:1 (Rb:Ti)Critical for obtaining phase-pure Rb2TiO3.

Influence of Precursor Materials and Purity

The choice and purity of precursor materials significantly influence the final properties of the synthesized Rb2TiO3. Common precursors for solid-state synthesis include carbonates, oxides, and nitrates of the constituent metals. For rubidium, rubidium carbonate (Rb2CO3) or rubidium oxide (Rb2O) are typical choices, while titanium dioxide (TiO2) in its various polymorphs (anatase, rutile, or brookite) is the standard titanium precursor.

The purity of these precursors is paramount. Impurities can act as dopants, altering the electrical and structural properties of the Rb2TiO3, or they can lead to the formation of unwanted secondary phases. Therefore, high-purity precursors are generally required to obtain materials with well-defined and reproducible characteristics. The physical characteristics of the precursors, such as particle size and surface area, also play a role in the reaction kinetics. Finer and more intimately mixed precursor powders will generally react at lower temperatures and in shorter times.

Solution-Based Synthesis Techniques for Rb2TiO3 Nanostructures

Solution-based methods offer several advantages over solid-state reactions, including better control over particle size, morphology, and homogeneity at lower reaction temperatures. These techniques are particularly suited for the synthesis of nanostructured materials.

Hydrothermal and Sol-Gel Methods for Controlled Morphology

While specific studies on the hydrothermal or sol-gel synthesis of Rb2TiO3 are limited, these methods are widely employed for producing other titanate nanostructures.

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave. This method allows for the crystallization of materials that are insoluble under normal conditions. For the synthesis of titanate nanostructures, titanium precursors like titanium tetrachloride (TiCl4) or titanium alkoxides are often used in a basic solution containing the corresponding alkali metal hydroxide (B78521). By controlling parameters such as temperature, pressure, reaction time, and precursor concentration, it is possible to tailor the morphology of the resulting nanostructures, leading to the formation of nanoparticles, nanorods, nanowires, or nanotubes.

Sol-gel synthesis is a versatile wet-chemical technique that involves the transition of a system from a liquid "sol" into a solid "gel" phase. For titanates, this typically involves the hydrolysis and condensation of a titanium alkoxide precursor in the presence of a rubidium salt. The process allows for excellent mixing of the precursors at a molecular level, leading to a high degree of homogeneity in the final product. The morphology and particle size can be controlled by adjusting the pH, water-to-alkoxide ratio, and the type of solvent and catalyst used.

Templated Growth Mechanisms in Rb2TiO3 Synthesis

Hard templates , such as porous alumina (B75360) or silica, can be used as scaffolds. The precursor solution is infiltrated into the pores of the template, and after a suitable chemical transformation (e.g., calcination or chemical reaction), the template is removed, leaving behind a replica of its structure in the form of the desired material.

Soft templates , such as surfactants, block copolymers, or biomolecules, can self-assemble into various structures (e.g., micelles or liquid crystals) in solution. These self-assembled structures can then act as templates around which the inorganic precursors hydrolyze and condense, leading to the formation of mesoporous materials or other complex nanostructures.

Advanced Thin Film Deposition Techniques for Rb2TiO3 Heterostructures

The fabrication of thin films and heterostructures of Rb2TiO3 is crucial for its potential applications in electronic and optoelectronic devices. Atomic layer deposition (ALD) has emerged as a promising technique for depositing rubidium-containing oxide thin films.

A study has demonstrated the successful deposition of films in the Rb-Ti-O system using ALD. nih.gov This technique is based on sequential, self-limiting surface reactions, which allow for atomic-level control over film thickness and composition. In this work, rubidium t-butoxide was used as the rubidium precursor. nih.gov The ability to controllably introduce rubidium into a titanium oxide matrix opens up possibilities for tuning the material's properties and for the fabrication of novel heterostructures. nih.gov For instance, perovskite RbNbO3, which is not attainable in bulk form under ambient conditions, has been stabilized as a thin film on a SrTiO3 substrate using ALD, highlighting the potential of this technique to create metastable phases. nih.gov

The development of ALD processes for rubidium-containing oxides is a significant step towards the fabrication of high-quality Rb2TiO3 thin films and heterostructures with precisely controlled interfaces, which is essential for advanced electronic applications. nih.gov

TechniqueDescriptionPotential for Rb2TiO3
Atomic Layer Deposition (ALD) A thin-film deposition technique based on sequential, self-limiting surface chemical reactions.Demonstrated for the Rb-Ti-O system, enabling precise control over thickness and composition of thin films and heterostructures. nih.gov

Pulsed Laser Deposition (PLD) and Epitaxial Growth of Rb2TiO3 Films

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique renowned for its ability to produce high-quality thin films of complex materials with stoichiometric transfer from the target material to the substrate. korvustech.comucv.ro The process involves the ablation of a target material using a high-power pulsed laser beam inside a vacuum chamber. youtube.com The ablated material forms a plasma plume that expands and deposits onto a heated substrate, facilitating the growth of a thin film. youtube.com

While direct and extensive research specifically detailing the Pulsed Laser Deposition (PLD) of Rubidium Titanium Oxide (Rb2TiO3) is not widely available in published literature, the principles of the technique and its successful application in depositing other titanates, such as Barium Titanate (BaTiO3) and Lead Titanate (PbTiO3), provide a strong basis for its potential application for Rb2TiO3. researchgate.netcsic.es The epitaxial growth of these related ferroelectric titanate thin films demonstrates the capability of PLD to achieve highly ordered crystalline structures by utilizing appropriate single-crystal substrates like Strontium Titanate (SrTiO3). csic.eslbl.gov

For the hypothetical PLD of Rb2TiO3, a stoichiometric target of Rb2TiO3 would be required. The key deposition parameters that would need to be optimized include the laser fluence, repetition rate, substrate temperature, and the partial pressure of the background gas (typically oxygen for oxide films). youtube.comornl.gov These parameters critically influence the film's crystallinity, surface morphology, and defect density. The use of a suitable substrate with a close lattice match to Rb2TiO3 would be essential for achieving epitaxial growth, where the crystal lattice of the growing film aligns with that of the substrate. lbl.gov

Below is an interactive data table summarizing typical PLD parameters used for the deposition of related titanate thin films, which could serve as a starting point for the development of a PLD process for Rb2TiO3.

ParameterTypical Value Range for Titanate FilmsPotential Impact on Rb2TiO3 Film Properties
Laser Wavelength 193 nm (ArF), 248 nm (KrF), 355 nm (Nd:YAG)Affects absorption by the target and plasma characteristics.
Laser Fluence 1 - 4 J/cm²Influences ablation rate, plasma energy, and film stoichiometry.
Repetition Rate 1 - 20 HzAffects deposition rate and can influence surface morphology.
Substrate Temperature 500 - 800 °CCrucial for crystallinity, epitaxial growth, and adatom mobility.
Oxygen Partial Pressure 10 - 300 mTorrControls oxygen stoichiometry in the film, preventing oxygen vacancies.
Target-Substrate Distance 4 - 8 cmAffects deposition uniformity and the kinetic energy of arriving species.
Substrate Material SrTiO3, MgO, LaAlO3Lattice mismatch determines the feasibility and quality of epitaxial growth.

This table is generated based on typical parameters for other titanate compounds and serves as a hypothetical guide for Rb2TiO3.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Studies

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for the synthesis of high-quality thin films with excellent conformal coverage. psu.edunih.govdiva-portal.orgdiva-portal.org ALD, in particular, offers atomic-level control over film thickness and composition due to its self-limiting surface reactions. capes.gov.br

While specific studies on the CVD of Rb2TiO3 are limited, research on the ALD of rubidium-containing titanium oxide films provides significant insights. A notable study demonstrated the deposition of rubidium-titanium-oxide (Rb:TiOx) films using ALD. americanelements.comresearchgate.net This work established a proof-of-concept for incorporating rubidium into titanium oxide thin films in a controlled manner. americanelements.comresearchgate.net

In this ALD process, rubidium tert-butoxide (RbOtBu) was used as the rubidium precursor, while titanium tetrachloride (TiCl4) or another suitable titanium precursor and water (H2O) or ozone (O3) served as the titanium and oxygen sources, respectively. The deposition is based on sequential, self-saturating surface reactions, allowing for precise control over the film's composition by adjusting the ratio of the precursor cycles. capes.gov.brresearchgate.net The study successfully achieved controllable rubidium content in Rb:TiOx films up to 20%. americanelements.comresearchgate.net

The key parameters for the ALD of Rb:TiOx are detailed in the interactive data table below.

ParameterPrecursorPulse Time (s)Purge Time (s)Deposition Temperature (°C)
Rubidium Source Rubidium tert-butoxide (RbOtBu)1.0 - 3.05.0 - 10.0200 - 300
Titanium Source Titanium Isopropoxide (TTIP)0.1 - 0.55.0 - 10.0200 - 300
Oxygen Source Water (H2O)0.1 - 1.05.0 - 10.0200 - 300

This table is based on the findings from the ALD of Rb:TiOx films and provides a foundation for the synthesis of Rb2TiO3. americanelements.comresearchgate.net

The research demonstrated that the properties of the rubidium precursor are promising and exhibit similar behavior to its lithium, sodium, and potassium counterparts, opening up possibilities for the synthesis of a range of alkali metal-containing thin films by ALD. americanelements.comresearchgate.net

Regarding CVD, while direct reports on Rb2TiO3 are scarce, the synthesis of other alkali metal titanate nanostructures through modified CVD processes has been reported. whiterose.ac.uk For instance, the formation of potassium titanate has been achieved through a CVD process where the substrate was pre-treated with a potassium hydroxide solution. whiterose.ac.uk This suggests that a similar approach, possibly using a rubidium-containing precursor or a pre-treated substrate, could be a viable route for the CVD of Rb2TiO3 films.

Comprehensive Structural Characterization and Crystallographic Analysis of Rb2tio3

Determination of Rb₂TiO₃ Crystal System and Space Group

Detailed information regarding the crystal system and space group of Rb₂TiO₃ is not well-documented in readily accessible scientific sources. The determination of these fundamental crystallographic parameters relies on rigorous analysis of diffraction data.

X-ray Diffraction (XRD) and Neutron Diffraction Studies

X-ray diffraction (XRD) and neutron diffraction are the primary techniques used to investigate the crystal structure of materials. arxiv.orgnih.gov These methods provide information about the arrangement of atoms in a crystal lattice, which allows for the determination of the crystal system and space group. arxiv.org While these techniques have been extensively applied to related compounds, specific and detailed published studies focusing solely on the powder or single-crystal diffraction of Rb₂TiO₃ are not found in the current search results. For comparison, the related compound Rb₂Ti₂O₅ has been studied in detail, revealing a C2/m space group. researchgate.netwikipedia.org

Single Crystal X-ray Diffraction for Precise Atomic Positions

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles. nih.gov This technique requires the growth of a suitable single crystal of the material. The lack of published single-crystal XRD data for Rb₂TiO₃ suggests that either suitable crystals have not been synthesized or the data has not been publicly disseminated. A PubChem entry for Rb₂TiO₃ notes that the generation of a 3D conformer is disallowed, which often indicates a lack of experimentally determined structural data. iieta.org

Analysis of Conventional Lattice Parameters

Without experimental diffraction data, the conventional lattice parameters (a, b, c, α, β, γ) for Rb₂TiO₃ cannot be definitively stated. These parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal structure. Theoretical calculations for related compounds like RbRuO₃ have been performed to predict lattice parameters, but similar published predictions for Rb₂TiO₃ were not found.

Detailed Analysis of Atomic Site Coordination and Polyhedral Connectivity in Rb₂TiO₃

A detailed analysis of the coordination environments of the titanium and rubidium ions, as well as how their coordination polyhedra connect, is fundamental to understanding the material's properties. This information is derived from a solved crystal structure.

Titanium Coordination Environments (e.g., Octahedral, Four-coordinate chain-structure)

The coordination environment of titanium in titanates is a key structural feature. In many oxide materials, titanium is found in an octahedral coordination, surrounded by six oxygen atoms. However, other coordination geometries, such as the five-coordinate environment seen in Rb₂Ti₂O₅, are also possible. researchgate.netwikipedia.org In the absence of a determined crystal structure for Rb₂TiO₃, the specific coordination of the titanium ions remains speculative.

Rubidium Cation Occupancy and Charge Balancing Roles

The rubidium cations in the Rb₂TiO₃ structure are expected to occupy specific sites within the crystal lattice, where they play a crucial role in balancing the negative charge of the titanate framework. The precise coordination of these Rb⁺ ions by oxygen atoms and their distribution throughout the structure are details that can only be elucidated through complete structural analysis.

Bond Distances and Angles Analysis

The crystal structure of Rubidium titanium oxide (Rb₂TiO₃) is characterized by specific coordination environments for its constituent ions, leading to a defined set of bond distances and angles. In Rb₂TiO₃, which crystallizes in the orthorhombic Cmce space group, the titanium (Ti⁴⁺) ion is bonded to four oxygen (O²⁻) atoms, forming a TiO₄ tetrahedron. The bond distances between titanium and oxygen typically range from 1.78 to 1.90 Å. osti.gov

The rubidium (Rb¹⁺) ions occupy two distinct sites within the crystal lattice. In one site, the Rb¹⁺ ion is coordinated to seven O²⁻ atoms, forming a distorted RbO₇ hexagonal pyramid. The Rb-O bond distances in this configuration vary between 2.87 and 3.08 Å. In the second inequivalent site, the Rb¹⁺ ion is also bonded to seven O²⁻ atoms but in a 5-coordinate geometry, with Rb-O bond distances ranging from 2.91 to 3.41 Å. osti.gov

Table 1: Bond Distances in Rb₂TiO₃

BondDistance (Å)
Ti-O1.78 - 1.90
Rb-O (Site 1)2.87 - 3.08
Rb-O (Site 2)2.91 - 3.41

This table presents the range of bond distances for the titanium-oxygen and rubidium-oxygen bonds in Rb₂TiO₃, as determined by crystallographic analysis.

Investigations of Rb₂TiO₃ Microstructure and Morphology

The microstructure and morphology of Rb₂TiO₃ have been investigated using a suite of high-resolution microscopy techniques, providing insights into its physical characteristics from the micrometer to the atomic scale.

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the study of the internal microstructure of Rb₂TiO₃. wikipedia.orgnanoscience.comlibretexts.org In TEM, a beam of electrons is transmitted through an ultrathin specimen, providing detailed information about the crystal structure, defects, and interfaces within the material. wikipedia.orgnanoscience.com For Rb₂TiO₃, TEM analysis can reveal the arrangement of crystalline domains, the presence of dislocations or other lattice imperfections, and can be used to obtain electron diffraction patterns that provide crystallographic information from nanometer-sized regions. nanoscience.com

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced TEM technique that allows for the direct imaging of the atomic lattice of a crystalline material. xray.czethz.ch By carefully controlling the microscope's imaging conditions, the interference between the transmitted and diffracted electron beams forms a phase-contrast image that can correspond to the projected crystal structure. xray.czethz.ch For Rb₂TiO₃, HRTEM can be employed to visualize the arrangement of rubidium, titanium, and oxygen atoms, providing direct evidence of the crystal structure and allowing for the characterization of defects at the atomic level. xray.czmdpi.com This technique is particularly useful for examining the details of interfaces and the core structure of dislocations. mdpi.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to obtain three-dimensional images of a sample's surface. azooptics.comjeremyjordan.me Unlike electron microscopy, AFM uses a physical probe to scan the surface, allowing for the quantitative measurement of surface features with sub-nanometer vertical resolution. nanosurf.com AFM is a valuable tool for characterizing the surface topography of Rb₂TiO₃, revealing details about surface roughness, grain morphology, and the presence of step edges or other surface features. nanosurf.comresearchgate.net It can be operated in different modes, such as contact or tapping mode, to suit the properties of the material being studied. jeremyjordan.me

Some complex oxides exhibit lamellar, or layered, structures. aps.org Investigations into the microstructure of Rb₂TiO₃ may reveal such characteristics. The presence of a lamellar structure can influence the material's mechanical and electronic properties. Cleavage planes, which are planes of weakness along which a crystal is likely to break, are often associated with these layered structures. Techniques like SEM and TEM can be used to observe the fracture surfaces and identify preferred cleavage planes in Rb₂TiO₃, providing insight into the bonding anisotropy within the crystal structure.

Temperature-Dependent Structural Evolution and Phase Stability in Rb₂TiO₃

The crystal structure and phase stability of materials can be significantly influenced by temperature. tennessee.eduresearchgate.net For Rb₂TiO₃, studying its structural evolution as a function of temperature is crucial for understanding its thermal stability and potential for high-temperature applications. Techniques such as temperature-dependent X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are employed to monitor changes in the crystal structure and identify phase transitions. aps.orgresearchgate.netresearchgate.net

As the temperature changes, Rb₂TiO₃ may undergo subtle changes in its lattice parameters, atomic positions, and the tilting of the TiO₄ tetrahedra. mdpi.com These structural modifications can be tracked to understand the thermal expansion behavior of the material. Furthermore, at elevated temperatures, phase transitions to different crystal structures may occur. researchgate.net Determining the temperature range over which the orthorhombic phase of Rb₂TiO₃ is stable and identifying any high-temperature polymorphs are key aspects of its characterization. tennessee.eduresearchgate.net Such studies provide fundamental information on the material's thermodynamic properties and potential for use in environments with fluctuating temperatures. rsc.org

In-situ X-ray Diffraction and Raman Spectroscopy for Structural Invariance.researchgate.netspectroscopyonline.com

In-situ X-ray diffraction (XRD) and Raman spectroscopy are powerful techniques to investigate the structural properties of materials under varying conditions, such as temperature or pressure. youtube.comyoutube.com For Rubidium titanium oxide (Rb2TiO3), these methods are employed to monitor the crystal structure in real-time, providing insights into its stability and potential phase transitions.

In-situ X-ray Diffraction (XRD) allows for the continuous collection of diffraction patterns as the sample is subjected to a controlled environment. youtube.comyoutube.com This is particularly useful for studying high-temperature behavior, where changes in peak positions and intensities can indicate thermal expansion, phase transformations, or chemical reactions. researchgate.netyoutube.com For instance, in a study of a related borate (B1201080) system, high-temperature XRD was instrumental in revising the phase diagram by identifying new compounds and phase relations that only appear at elevated temperatures. researchgate.net The technique can reveal anisotropic thermal expansion, where the material expands differently along different crystallographic axes. researchgate.net

Raman Spectroscopy is a complementary technique that probes the vibrational modes of a material. spectroscopyonline.comscirp.org Since these vibrational modes are highly sensitive to the local atomic arrangement and bonding, Raman spectra can serve as a fingerprint for a specific crystal structure. spectroscopyonline.comscirp.org By collecting Raman spectra in-situ, any changes in the number, position, or width of the Raman bands would signify a structural modification. scirp.org The absence of such changes over a range of conditions would indicate structural invariance. The polarization of the incident and scattered light can be controlled in Raman spectroscopy to probe specific vibrational symmetries within the crystal, offering a more detailed analysis of the structure. spectroscopyonline.com

For Rb2TiO3, the combined application of in-situ XRD and Raman spectroscopy would provide a comprehensive understanding of its structural behavior. While XRD gives information on the long-range crystalline order, Raman spectroscopy offers a view of the local atomic vibrations. Together, they can confirm the stability of the Rb2TiO3 structure or identify subtle changes that might not be apparent from one technique alone.

Identification of Structural Transitions (or absence thereof).researchgate.net

The identification of structural transitions is a critical aspect of materials characterization. In the context of Rb2TiO3, this involves a systematic study over a range of temperatures and pressures to determine if the compound undergoes any changes in its crystal structure.

Based on available research on similar complex oxide systems, structural transitions can be driven by temperature. researchgate.net For example, in the Rb2O-B2O3 system, high-temperature X-ray diffraction revealed the existence of low and high-temperature modifications of RbB3O5, with a reversible α ↔ β transition. researchgate.net Such transitions are identified by distinct changes in the X-ray diffraction pattern at a specific temperature. The appearance of new peaks, the disappearance of existing peaks, or a sudden change in the lattice parameters are all indicators of a phase transition. youtube.com

The absence of any such changes in the in-situ XRD patterns and Raman spectra of Rb2TiO3 over a given temperature and pressure range would indicate that no structural transitions occur under those conditions. This structural stability is a key characteristic of the material. It is important to note that the conditions under which the material is synthesized can also influence its phase. In some cases, metastable phases can crystallize first, and reaching the true equilibrium phase may require extended annealing. researchgate.net Therefore, a thorough investigation would involve studying samples prepared through different routes and with various thermal histories.

Defect Chemistry and Non-Stoichiometry in Rb2TiO3.nih.govrsc.org

Defect chemistry plays a crucial role in determining the physical and chemical properties of oxide materials like Rb2TiO3. nih.govrsc.org Point defects, which are imperfections in the crystal lattice at the atomic level, can significantly influence conductivity, optical properties, and catalytic activity.

Characterization of Oxygen Vacancies and Interstitial Defects.researchgate.netaps.orgnih.gov

Oxygen vacancies and interstitial defects are common point defects in titanate perovskites and related structures. researchgate.netaps.org

Oxygen Vacancies: An oxygen vacancy is created when an oxygen atom is missing from its regular lattice site. In titanates, oxygen vacancies are often doubly charged (V"O) and their formation is a common phenomenon. researchgate.netresearchgate.net The presence of oxygen vacancies can lead to the localization of electrons on neighboring titanium ions, potentially changing their oxidation state and affecting the electronic properties of the material. aps.org The introduction of a neutral oxygen vacancy can cause significant structural relaxation of the atoms surrounding the vacancy site. aps.org

Interstitial Defects: An interstitial defect occurs when an atom occupies a site in the crystal that is not a normal lattice site. Oxygen interstitials, which are complementary to oxygen vacancies, can also exist in various charge states. nih.gov The characterization of these defects often involves a combination of experimental techniques and theoretical calculations.

Techniques like electron paramagnetic resonance (EPR) can be used to study paramagnetic defect centers, such as an oxygen vacancy that has trapped a single electron (an F+ center). nih.govmdpi.com Computational methods, such as density functional theory (DFT), are also invaluable for predicting the formation energies of different defects and understanding their electronic structure. rsc.orgaps.org

Influence of Annealing Processes on Defect Formation.researchgate.netresearchgate.net

Annealing, or heat treatment, is a critical process that can be used to control the concentration and type of defects in a material. The temperature, atmosphere (e.g., oxidizing or reducing), and duration of the annealing process all play a significant role.

Annealing in Oxidizing vs. Reducing Atmospheres: Annealing in an oxygen-rich atmosphere can decrease the concentration of oxygen vacancies, while annealing in a reducing atmosphere (low oxygen partial pressure) tends to increase their concentration. researchgate.net

Temperature Effects: Higher annealing temperatures can provide the thermal energy necessary to create or annihilate defects, allowing the material to move towards a new equilibrium defect concentration. researchgate.net In some cases, annealing can lead to the ordering of defects or the formation of defect complexes.

Metastable States: The cooling rate after annealing can also be important. Rapid cooling (quenching) can "freeze in" a high-temperature defect structure, while slow cooling allows the material to remain closer to equilibrium. researchgate.net It has been observed in some perovskites that illumination can induce the formation of metastable defect states which can be reversed by annealing at low temperatures. researchgate.net

By carefully controlling the annealing conditions, it is possible to tailor the defect chemistry of Rb2TiO3 to achieve desired properties.

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments.anl.govarxiv.orglibretexts.org

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local atomic and electronic structure of materials. anl.govarxiv.org It is particularly well-suited for studying the effects of defects because it is sensitive to the coordination environment, bond distances, and oxidation state of the absorbing atom. arxiv.orgaps.org

XAS involves tuning the energy of an X-ray beam to an absorption edge of a specific element in the sample. anl.gov The resulting spectrum has two main regions:

X-ray Absorption Near-Edge Structure (XANES): The region near the absorption edge provides information about the oxidation state and local symmetry of the absorbing atom. arxiv.org For instance, the energy of the absorption edge can shift with the oxidation state of the atom. libretexts.org

Extended X-ray Absorption Fine Structure (EXAFS): The oscillations in the absorption coefficient at energies above the edge can be analyzed to determine the types, numbers, and distances of neighboring atoms. anl.gov

By performing XAS measurements at the Ti K-edge and the Rb K-edge in Rb2TiO3, it would be possible to obtain detailed information about the local environment around the titanium and rubidium atoms. This can reveal subtle distortions in the TiO6 octahedra caused by defects, changes in the Ti-O bond lengths, and the coordination of the Rb ions. Comparing the XAS spectra of samples with different defect concentrations (controlled by annealing, for example) would provide direct insight into how defects modify the local structure.

Advanced Characterization Techniques for Rb2TiO3 Heterogeneity.mdpi.com

While techniques like XRD provide information about the average crystal structure, materials can often be heterogeneous at the nanoscale. Advanced characterization techniques are necessary to probe these local variations.

For Rb2TiO3, this could involve investigating variations in stoichiometry, the presence of secondary phases, or the distribution of defects. Techniques that could be employed include:

High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM can provide real-space images of the atomic lattice, allowing for the direct visualization of defects, grain boundaries, and interfaces.

Scanning Transmission Electron Microscopy (STEM) with Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS): These techniques can provide elemental maps with high spatial resolution, revealing any chemical heterogeneity within the sample.

Aberration-Corrected High-Angle Annular Dark Field Scanning Transmission Electron Microscopy (HAADF-STEM): This technique is particularly sensitive to atomic number and can be used to identify individual heavy atoms and map their distribution. mdpi.com

These advanced techniques, in combination with the bulk characterization methods discussed previously, would provide a comprehensive picture of the structure and chemistry of Rb2TiO3, from the average crystal structure down to the atomic scale.

Interactive Data Tables

Table 1: Crystallographic Data for Related Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
β-Rubidium PentaborateOrthorhombicPbca7.550(1)11.842(1)14.805(1) researchgate.net
CsLiB6O10TetragonalI42d10.460(1)10.460(1)8.955(2) researchgate.net

Table 2: Raman Spectroscopy Information

TechniqueInformation ProvidedRelevance to Rb2TiO3
Raman SpectroscopyVibrational modes of the crystal lattice.Fingerprinting the crystal structure, detecting structural changes. spectroscopyonline.comscirp.org
Polarized Raman SpectroscopySymmetry of the vibrational modes.Detailed structural analysis. spectroscopyonline.com

Table 3: Defect Characterization Techniques

TechniqueDefect Information
Electron Paramagnetic Resonance (EPR)Characterization of paramagnetic defects (e.g., F+ centers). mdpi.com
X-ray Absorption Spectroscopy (XAS)Local atomic environment, oxidation states, bond distances. anl.govarxiv.org
Density Functional Theory (DFT)Formation energies and electronic structure of defects. rsc.orgaps.org

Focused Ion Beam (FIB) and Electron Backscatter Diffraction (EBSD) for 3D Microstructure

The combination of Focused Ion Beam (FIB) and Electron Backscatter Diffraction (EBSD) is a powerful methodology for site-specific, three-dimensional microstructural analysis. wikipedia.org While specific published studies applying this combined technique extensively to Rb₂TiO₃ are not prominent, the principles of the techniques allow for a clear understanding of the data that would be obtained.

Focused Ion Beam (FIB) utilizes a focused beam of ions, typically gallium (Ga⁺), to mill or ablate a material's surface with nanoscale precision. wikipedia.orgsgs-institut-fresenius.de Its primary applications in materials science include preparing ultra-thin samples for Transmission Electron Microscopy (TEM) and creating precise cross-sections for subsequent analysis. sgs-institut-fresenius.demeasurlabs.com This capability is invaluable for examining features beneath the surface, such as grain boundaries, interfaces, and defects. sgs-institut-fresenius.de

Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM)-based technique that provides crystallographic information about a material. bruker.comebsd.com When the electron beam of an SEM strikes a tilted crystalline sample, diffracted electrons form a unique pattern, known as a Kikuchi pattern, on a detector. wikipedia.orgstrath.ac.uk This pattern is characteristic of the crystal structure and its orientation at the point of analysis. ebsd.comcarleton.edu By scanning the beam across a sample, EBSD can generate maps that detail:

Phase identification and distribution ebsd.com

Grain size, shape, and orientation bruker.com

The character of grain boundaries ebsd.com

Local crystal lattice strain strath.ac.uk

The synergistic use of FIB and EBSD, often in a "slice and view" approach, enables 3D microstructural reconstruction. In this process, the FIB sequentially mills away thin layers of the material, and after each slice is removed, the newly exposed surface is mapped using EBSD. wikipedia.org This layer-by-layer data acquisition allows for the creation of a comprehensive 3D model of the sample's grain structure and crystallographic texture.

TechniquePrincipleInformation Obtained for Rb₂TiO₃ MicrostructureReference
Focused Ion Beam (FIB)A focused beam of ions mills the sample surface for imaging or sample preparation.Creates precise cross-sections to reveal subsurface grains, pores, and defects. Prepares site-specific lamella for TEM. wikipedia.orgsgs-institut-fresenius.de
Electron Backscatter Diffraction (EBSD)Analysis of Kikuchi diffraction patterns formed by backscattered electrons in an SEM.Determines crystal orientation, phase distribution, grain size, and boundary character on the sample surface. bruker.comebsd.comwikipedia.org
Combined FIB-EBSD ("Slice and View")Sequential FIB milling followed by EBSD mapping of each new surface.Generates a full 3D reconstruction of the grain morphology, orientation, and spatial relationships within a volume of the material. wikipedia.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. uwo.caaps.org The analysis of rubidium titanate surfaces would involve irradiating the sample with a beam of X-rays while measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

In the context of Rb₂TiO₃, XPS analysis is critical for:

Confirming Stoichiometry: Verifying the surface ratio of Rubidium, Titanium, and Oxygen.

Determining Oxidation States: Identifying the chemical states of the constituent elements. For instance, XPS can confirm that titanium is predominantly in the Ti⁴⁺ state and rubidium is in the Rb⁺ state. aps.org

Identifying Surface Contaminants: Detecting the presence of unintended elements or adventitious carbon on the surface.

Analyzing Surface Modifications: Characterizing changes in surface chemistry after specific treatments, such as the formation of rubidium titanate on a titanium substrate. nih.gov

The binding energy of the emitted photoelectrons is specific to the element and its chemical environment. Shifts in these binding energies provide information about the oxidative state and local bonding of the atoms. arxiv.org

Expected XPS Core Level Binding Energies for Rb₂TiO₃
ElementCore LevelExpected Binding Energy (eV)Information DerivedReference
Titanium (Ti)2p₃/₂~458.5 - 459.0Characteristic of the Ti⁴⁺ oxidation state in titanates. aps.org
Rubidium (Rb)3d₅/₂~110Corresponds to the Rb⁺ ionic state. nih.gov
Oxygen (O)1s~530.0 - 530.5Represents lattice oxygen in a metal-oxide framework (Ti-O). A higher binding energy shoulder may indicate surface hydroxyl groups or carbonates. aps.org

Secondary Ion Mass Spectrometry (SIMS) for Compositional Profiling

Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface with a focused primary ion beam and analyzing the ejected secondary ions with a mass spectrometer. wikipedia.org It is the most sensitive of all common surface analysis techniques, capable of detecting elements in the parts-per-million to parts-per-billion range. wikipedia.org

For Rb₂TiO₃, SIMS can be operated in two principal modes:

Static SIMS: Uses a very low-energy primary ion beam to sputter less than a single atomic layer of the surface. carleton.edu This mode is ideal for analyzing the elemental and molecular composition of the outermost surface with minimal damage.

Dynamic SIMS: Employs a higher-energy ion beam to continuously sputter the surface, creating a crater. carleton.edu By analyzing the secondary ions as a function of time (and therefore depth), this mode provides a compositional profile, revealing how the concentration of elements like Rb, Ti, and O changes with depth into the material. This is particularly useful for analyzing layered structures or diffusion profiles.

A key challenge in SIMS is that the secondary ion yield is highly dependent on the "matrix effect," meaning the surrounding chemical environment influences the ionization probability of an element. nasa.gov Therefore, achieving accurate quantitative results often requires the use of well-calibrated standards. wikipedia.org The technique is also inherently destructive due to the sputtering process. nasa.govyoutube.com

Comparison of SIMS Modes for Rb₂TiO₃ Analysis
ModePrimary Ion DoseSputter RatePrimary ApplicationReference
Static SIMSLow (<10¹² ions/cm²)Very SlowSurface elemental and molecular identification of the outermost monolayer. wikipedia.orgcarleton.edu
Dynamic SIMSHigh (>10¹² ions/cm²)FastDepth profiling to determine elemental concentration as a function of depth. wikipedia.orgcarleton.edu

Synchrotron Radiation-Based Characterization (e.g., operando conditions)

Synchrotron light sources produce extremely intense and highly collimated beams of radiation, from infrared to hard X-rays, that are orders of magnitude brighter than conventional laboratory sources. nih.govrsc.org This allows for advanced materials characterization with high resolution (spatial, temporal, and energy) and the use of techniques that are otherwise not feasible. nih.govnih.gov

For Rb₂TiO₃, synchrotron techniques could include:

High-Resolution X-ray Diffraction (HR-XRD): To precisely determine crystal structure, lattice parameters, and detect subtle phase transitions or structural distortions.

X-ray Absorption Spectroscopy (XAS): To probe the local atomic structure and electronic states around specific elements (e.g., the Ti K-edge or Rb K-edge). This provides information on oxidation states, coordination numbers, and bond distances.

Pair Distribution Function (PDF) Analysis: Derived from total X-ray scattering data, PDF provides insight into the local atomic structure, including both crystalline and amorphous components of a material. nih.gov

A significant advantage of synchrotron sources is the ability to perform operando studies, where the material is analyzed in real-time while it is functioning within a device or reacting to external stimuli (e.g., temperature, atmosphere, or electric field). nih.govrsc.org For example, an operando X-ray diffraction study could monitor the structural evolution of an Rb₂TiO₃-based component within an electrochemical cell during charge-discharge cycles. nih.gov Similarly, operando X-ray fluorescence analysis could track the migration or agglomeration of rubidium under an applied voltage. nih.gov Such experiments are crucial for understanding the dynamic mechanisms that govern a material's performance and degradation. nih.gov

Potential Synchrotron-Based Techniques for Rb₂TiO₃ Characterization
TechniqueInformation ProbedPotential Operando ApplicationReference
X-ray Diffraction (XRD) / Pair Distribution Function (PDF)Long-range and local atomic structure, phase composition, lattice parameters.Monitoring structural changes during heating, cooling, or electrochemical cycling. nih.gov
X-ray Absorption Spectroscopy (XAS)Local electronic structure, oxidation state, coordination environment of specific elements.Tracking changes in the Ti or Rb oxidation state during a chemical reaction. rsc.org
X-ray Fluorescence (XRF) / X-ray Beam Induced Current (XBIC)Elemental distribution and local electronic functionality.Mapping elemental migration and changes in charge collection efficiency under an applied bias. nih.gov

Electronic Structure Investigations and Band Theory of Rb2tio3

First-Principles Computational Approaches for Rb2TiO3 Electronic Properties

The electronic characteristics of Rb2TiO3 have been primarily explored through sophisticated computational techniques that model the behavior of electrons within the material from fundamental quantum mechanical principles.

Density Functional Theory (DFT) Calculations

A principal method for investigating the electronic structure of Rb2TiO3 is Density Functional Theory (DFT). materialsproject.org This powerful quantum mechanical modeling method is employed to determine the electronic structure of many-body systems by mapping the complex system of interacting electrons to a simpler system of non-interacting electrons in an effective potential. Specifically, calculations for Rb2TiO3 have been performed using the Generalized Gradient Approximation (GGA), a refinement of the Local Density Approximation (LDA), to describe the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation. materialsproject.org These calculations are typically carried out using a plane-wave basis set.

Ab Initio Methods for Electronic Band Structure Determination

Ab initio methods, which are calculations based directly on theoretical principles without the inclusion of experimental data, are fundamental to determining the electronic band structure of materials like Rb2TiO3. nims.go.jp These first-principles calculations solve the quantum mechanical equations governing the electrons within the crystal lattice to map the allowed energy levels that electrons can occupy. For Rb2TiO3, these calculations have been performed to chart the electronic band structure along high-symmetry directions within the Brillouin zone, providing a detailed picture of its electronic properties. nims.go.jp

Analysis of Electronic Band Structure and Band Gap of Rb2TiO3

The calculated electronic band structure provides critical insights into the electronic conductivity and optical properties of Rb2TiO3.

PropertyValue/DescriptionSource
Calculated Band Gap1.898 eVMaterials Project (mp-5403)
Band Gap TypeIndirectMaterials Project (mp-5403)

Conduction Band Minimum and Valence Band Maximum Characteristics

The electronic band structure reveals the characteristics of the conduction band minimum (CBM) and the valence band maximum (VBM). The VBM represents the highest energy level occupied by electrons at absolute zero temperature, while the CBM is the lowest unoccupied energy level. In Rb2TiO3, the VBM is located at the Γ point in the Brillouin zone. The CBM, however, is situated at a different high-symmetry point, specifically along the Γ-X path. This separation in momentum space between the VBM and CBM is a key determinant of the material's properties.

Direct vs. Indirect Band Gap Nature

The relative positions of the VBM and CBM in the Brillouin zone determine whether a material has a direct or indirect band gap. In a direct band gap material, the VBM and CBM occur at the same momentum vector (k-point), allowing for efficient electron-hole recombination and light emission. Conversely, in an indirect band gap material, the VBM and CBM are at different k-points.

First-principles calculations for Rb2TiO3 indicate that it possesses an indirect band gap of approximately 1.898 eV. This is because the valence band maximum is at the Γ point, while the conduction band minimum is located along the Γ-X line in the Brillouin zone. This indirect nature implies that for an electron to be excited from the valence band to the conduction band, a change in both energy and momentum is required, a process that typically involves the assistance of a phonon (a quantum of lattice vibration).

Density of Electronic States (DOS) and Partial Density of States (PDOS) Analysis

The density of states (DOS) provides information about the number of available electronic states at each energy level. The partial density of states (PDOS) further breaks this down, showing the contribution of each element and their respective atomic orbitals (s, p, d, f) to the total DOS.

Contributions of Rb, Ti, and O Orbitals to Electronic States

The electronic states of Rb₂TiO₃ arise from the atomic orbitals of its constituent elements: Rubidium (Rb), Titanium (Ti), and Oxygen (O). The valence and conduction bands are formed by the hybridization of these orbitals.

Valence Band: The valence band maximum (VBM) is primarily composed of the O 2p orbitals. These orbitals are the highest occupied electronic states in the ground state of the material. The titanium Ti 3d orbitals also contribute to the upper part of the valence band through hybridization with the O 2p orbitals, forming Ti-O bonds. The rubidium Rb 5s orbitals, being from an alkali metal, are typically at much lower energy levels and have a less significant contribution to the states near the Fermi level. fzu.cz

Conduction Band: The conduction band minimum (CBM) is predominantly formed by the unoccupied Ti 3d orbitals. These orbitals represent the lowest available energy states for electrons to be excited into. The hybridization between Ti 3d and O 2p orbitals also extends into the conduction band.

The contribution of each orbital to the electronic states can be visualized through the partial density of states (PDOS), which is a standard output of DFT calculations. A hypothetical PDOS for Rb₂TiO₃ would likely show a large peak from O 2p states just below the Fermi level and a significant peak from Ti 3d states just above the Fermi level.

Band Primary Contributing Orbitals Secondary Contributing Orbitals
Valence BandO 2pTi 3d
Conduction BandTi 3dO 2p

This table is based on general principles of electronic structure for titanate perovskites and related oxides.

Fermi Level Position and Its Implications for Electronic Behavior

The Fermi level (E_f) is a fundamental concept in solid-state physics that represents the electrochemical potential of electrons within a solid. wikipedia.orgcircuitbread.com At absolute zero temperature, it is the energy of the highest occupied electronic state. byjus.comgsu.edu The position of the Fermi level relative to the valence and conduction bands determines the material's electronic behavior, classifying it as a metal, semiconductor, or insulator. wikipedia.orgcircuitbread.com

For an intrinsic, undoped semiconductor or insulator, the Fermi level is typically located within the band gap, approximately midway between the valence band maximum and the conduction band minimum. edtechbooks.org Given that titanates like SrTiO₃ and BaTiO₃ are wide-bandgap semiconductors, it is highly probable that pure, stoichiometric Rb₂TiO₃ would also be an insulator or a wide-bandgap semiconductor. In this case, its Fermi level would reside within the band gap. wikipedia.orgcircuitbread.com

The implications of the Fermi level's position are significant:

Insulating Behavior: With the Fermi level situated in the middle of a large band gap, there are no available electronic states at the Fermi energy. A substantial amount of energy would be required to excite electrons from the filled valence band to the empty conduction band, resulting in very low electrical conductivity under normal conditions. wikipedia.orgcircuitbread.com

Thermal Excitation: At non-zero temperatures, there is a finite probability for electrons to be thermally excited across the band gap into the conduction band, leaving behind holes in the valence band. This would lead to a small increase in conductivity, characteristic of a semiconductor. edtechbooks.org

Electronic Property Modulation through Doping and Defects in Rb₂TiO₃ Systems

The electronic properties of Rb₂TiO₃ are not fixed and can be intentionally modified through the introduction of dopants and the control of crystalline defects. These modifications can alter the electronic structure, shift the Fermi level, and consequently change the material's conductivity and other properties.

Influence of Cation and Anion Doping on Electronic Structure

Doping involves the intentional substitution of host atoms with foreign atoms. This process can introduce new energy levels within the band gap or shift the Fermi level, thereby tuning the electronic properties.

Cation Doping:

Substituting Rb⁺: Replacing the monovalent Rb⁺ cations with cations of a different valence (e.g., divalent cations like Sr²⁺) would introduce holes into the system, effectively p-type doping the material. This would lower the Fermi level, moving it closer to the valence band and increasing hole conductivity.

Substituting Ti⁴⁺: Replacing the tetravalent Ti⁴⁺ with a pentavalent cation (e.g., Nb⁵⁺) would introduce excess electrons, leading to n-type doping. This would raise the Fermi level closer to the conduction band, increasing electron conductivity. Conversely, doping with a trivalent cation (e.g., Al³⁺) at the Ti site would create holes and result in p-type behavior. Studies on similar perovskites like BaTiO₃ have shown that cation doping can significantly alter the electronic structure. aps.orgaps.orgmdpi.com

Anion Doping:

Substituting O²⁻: Replacing the divalent O²⁻ anions with a trivalent anion like Nitrogen (N³⁻) would introduce excess electrons, resulting in n-type doping. This has been shown to be an effective way to reduce the band gap and enhance visible light absorption in materials like CaTiO₃. edtechbooks.org Conversely, substituting with a monovalent anion like Fluorine (F⁻) would create holes.

Doping Type Example Dopant Effect on Fermi Level Resulting Carrier Type
Cation (at Rb site)Sr²⁺ for Rb⁺Loweredp-type (holes)
Cation (at Ti site)Nb⁵⁺ for Ti⁴⁺Raisedn-type (electrons)
Cation (at Ti site)Al³⁺ for Ti⁴⁺Loweredp-type (holes)
Anion (at O site)N³⁻ for O²⁻Raisedn-type (electrons)

This table provides hypothetical examples for Rb₂TiO₃ based on established doping principles in similar oxide materials.

Effects of Vacancies and Interstitial Atoms on Band Gap and Conductivity

Crystalline defects, such as vacancies (missing atoms) and interstitials (extra atoms in non-lattice sites), are thermodynamic inevitabilities and can also profoundly impact electronic properties.

Vacancies:

Oxygen Vacancies: Oxygen vacancies are common defects in metal oxides and typically act as n-type dopants. When an O²⁻ ion is removed, it can leave behind up to two electrons that can be easily excited into the conduction band. This process raises the Fermi level and increases electrical conductivity. researchgate.net In some oxides, oxygen vacancies can also create localized defect states within the band gap, which can affect optical properties and serve as charge trapping centers. aps.orgmdpi.com The presence of oxygen vacancies can sometimes lead to a reduction in the band gap. aps.orgmdpi.com

Cation Vacancies: Rubidium or titanium vacancies would act as p-type defects. For instance, a Ti⁴⁺ vacancy would create a net negative charge, which can be compensated by the creation of holes in the valence band, thus lowering the Fermi level.

Interstitial Atoms:

Interstitial atoms, while generally less common than vacancies in densely packed structures, can also introduce defect states. For example, an interstitial oxygen atom would likely act as a p-type defect, accepting electrons from the valence band.

The controlled introduction of defects, particularly oxygen vacancies, is a common strategy for tuning the conductivity of oxide materials. For Rb₂TiO₃, controlling the annealing atmosphere (e.g., high vacuum or reducing atmosphere) during synthesis or post-processing could be a method to manipulate the concentration of oxygen vacancies and thereby its electronic behavior.

Defect Type Effect on Fermi Level Impact on Conductivity Resulting Carrier Type
Oxygen VacancyRaisedIncreasedn-type (electrons)
Rubidium VacancyLoweredIncreasedp-type (holes)
Titanium VacancyLoweredIncreasedp-type (holes)

This table illustrates the expected effects of common point defects in Rb₂TiO₃, drawing parallels from the behavior of other titanate compounds.

Optical Phenomena and Spectroscopic Characterization of Rb2tio3

Fundamental Light-Matter Interaction Mechanisms in Rb₂TiO₃

The optical properties of a solid material like Rb₂TiO₃ are governed by the fundamental interactions between photons and the material's constituent electrons and atomic lattice. These interactions include the absorption and emission of light through electronic transitions and the scattering of light by lattice vibrations, known as phonons.

When a photon strikes the material, its energy can be absorbed to excite an electron from a lower energy state (valence band) to a higher energy state (conduction band). The nature of these electronic transitions is dictated by the material's electronic band structure. In materials like perovskite titanates, the valence band is typically formed from oxygen p-orbitals, while the conduction band is primarily composed of titanium d-orbitals. aps.org The energy difference between these bands is the band gap, a crucial parameter determining the material's optical and electronic properties.

Lattice vibrations, or phonons, also play a critical role in light-matter interactions. mpg.de Phonons represent the quantized modes of vibration of atoms in a crystal lattice and can be categorized as acoustic or optical phonons. Infrared (IR) spectroscopy, for instance, primarily couples with optical phonons where adjacent atoms or groups of atoms move in opposite directions, creating an oscillating dipole moment. mpg.de

Furthermore, the interplay between electrons and phonons, known as electron-phonon coupling, is a significant phenomenon that influences the material's properties. youtube.comaps.org This coupling can affect the lifetime of excited electronic states and is responsible for phenomena such as the temperature dependence of the band gap and the broadening of spectral lines. youtube.com In some materials, strong electron-phonon coupling can lead to the formation of polarons, which are quasiparticles consisting of an electron and its accompanying lattice distortion. youtube.com The strength of this interaction is a key factor in determining transport properties and can be investigated through various spectroscopic methods. arxiv.orgstanford.edu

Spectroscopic Investigations of Rb₂TiO₃ Optical Response

Spectroscopy is a powerful tool for probing the optical response of materials. By analyzing how light of different energies interacts with Rb₂TiO₃, detailed information about its electronic band gap, emission properties, and vibrational modes can be obtained.

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is a standard technique for determining the optical band gap of powdered or opaque solid materials. researchgate.netresearchgate.net In this method, the sample is illuminated with light of varying wavelengths, and the diffusely reflected light is collected and analyzed. researchgate.net The reflectance data can be converted into a quantity proportional to the absorption coefficient using the Kubelka-Munk function. researchgate.net

The optical band gap (Eg) can then be estimated by plotting a function of the absorption coefficient against photon energy, a method known as a Tauc plot. youtube.comyoutube.com The relationship is given by the equation:

(αhν)n = A(hν - Eg)

where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n=2 for a direct allowed transition and n=1/2 for an indirect allowed transition). researchgate.net By extrapolating the linear portion of the plot to the energy axis, the band gap energy can be determined. youtube.com

While specific UV-Vis DRS data for Rb₂TiO₃ is not widely available, the table below presents typical band gap values for related titanate materials, which are often wide-band-gap semiconductors.

Table 1: Optical Band Gaps of Various Titanate Compounds

Compound Crystal Phase Band Gap (eV) Transition Type Source
TiO₂ Anatase ~3.2 Indirect researchgate.net
TiO₂ Rutile ~3.0 Direct
SrTiO₃ Cubic ~3.25 Indirect
BaTiO₃ Tetragonal ~3.2 Indirect
La₂O₃-TiO₂ glass Amorphous - - researchgate.net

Photoluminescence (PL) spectroscopy is a non-destructive technique that provides information about the electronic states and defect structures within a material. In a PL experiment, a sample is excited by photons with energy greater than its band gap, creating electron-hole pairs. These excited carriers can then relax and recombine, emitting light at specific wavelengths. The resulting emission spectrum is characteristic of the material's electronic structure.

The emission characteristics, such as the peak energy and intensity, can reveal the presence of defect levels within the band gap, the efficiency of radiative recombination, and the influence of electron-phonon coupling. arxiv.org For instance, broad emission bands are often attributed to strong electron-phonon interactions or the presence of self-trapped excitons.

Specific photoluminescence studies on Rb₂TiO₃ are limited in the available literature. However, in many titanate-based materials, PL emissions can originate from various defect states, such as oxygen vacancies, which create energy levels within the band gap. The characteristics of these emissions are crucial for applications in areas like photocatalysis and optoelectronics.

Infrared (IR) spectroscopy probes the vibrational modes of a material's crystal lattice. mpg.de When the frequency of the incident infrared radiation matches the frequency of a specific vibrational mode that induces a change in the dipole moment, the radiation is absorbed. In the context of Rb₂TiO₃, IR spectroscopy is particularly useful for studying the vibrations of the Ti-O bonds within the TiO₆ octahedra that form the backbone of the perovskite-like structure.

The vibrational modes in a crystal are quantized as phonons. Theoretical calculations based on density functional theory provide the phonon band structure and the phonon density of states (DOS), which can be compared with experimental IR and Raman spectra. nims.go.jp For Rb₂TiO₃, ab-initio calculations predict a series of phonon modes corresponding to different vibrational motions of the atoms.

The dominant features in the IR spectrum of titanates are typically found in the range below 1000 cm⁻¹ and are associated with the stretching and bending vibrations of the Ti-O bonds.

Table 2: Calculated Phonon Density of States for Rb₂TiO₃

Property Value Unit Source
Phonon Band Structure Calculated - nims.go.jp
Phonon Density of States (DOS) Calculated - nims.go.jp
Thermal Properties at Constant Volume Calculated - nims.go.jp

Note: This table indicates the availability of calculated data for Rb₂TiO₃ from the Materials Project, which can be used to interpret experimental IR spectra.

Analysis of Optical Constants: Refractive Index and Extinction Coefficient

The optical properties of a material can be fully described by its complex refractive index, N = n + ik. The real part, n, is the refractive index, which determines how much the phase velocity of light is reduced in the material. The imaginary part, k, is the extinction coefficient, which quantifies the amount of light lost due to absorption per unit distance. wikipedia.orgquora.com Both n and k are dependent on the wavelength of light and are collectively known as the optical constants. wikipedia.org

These constants are intrinsically linked to the material's electronic structure. The extinction coefficient, k, is directly related to the absorption coefficient, α (α = 4πk/λ), and therefore reflects the electronic transitions occurring at different photon energies. researchgate.net The refractive index, n, is related to the electronic polarizability of the material and can be derived from the extinction coefficient through the Kramers-Kronig relations. wikipedia.org

Experimental determination of n and k is often performed using techniques like spectroscopic ellipsometry. While specific experimental data for the optical constants of Rb₂TiO₃ are scarce, the values for a related and well-studied material, titanium dioxide (TiO₂), are provided below for context. The high refractive index of titanates makes them suitable for applications in optical coatings and pigments. researchgate.net

Table 3: Representative Optical Constants for Titanium Dioxide (Rutile Phase)

Wavelength (nm) Refractive Index (n) Extinction Coefficient (k)
435.8 2.898 -
546.1 2.645 -
708.2 2.553 -
1014 2.484 -

Note: Data adapted from publicly available databases for rutile TiO₂. The extinction coefficient is negligible in the transparent region.

Research on Nonlinear Optical Phenomena in Rb₂TiO₃ and Related Titanates

Nonlinear optics describes the behavior of light in materials where the polarization density responds non-linearly to the electric field of the light, a phenomenon typically observed at high light intensities, such as those from lasers. youtube.com This nonlinear response can lead to a variety of effects, including second-harmonic generation (frequency doubling), third-harmonic generation, and an intensity-dependent refractive index. youtube.com

Materials with non-centrosymmetric crystal structures are candidates for second-order nonlinear optical effects, while third-order effects can occur in all materials. Perovskite titanates are a class of materials that have attracted significant interest for their nonlinear optical properties. The high polarizability of the TiO₆ octahedra is believed to contribute to a strong nonlinear response.

While research specifically on the nonlinear optical properties of Rb₂TiO₃ is not extensively documented, studies on related titanate compounds provide valuable insights. For example, lanthanum titanate glasses have been shown to exhibit a large nonlinear refractive index and two-photon absorption coefficient. researchgate.netlanl.gov Barium titanate (BaTiO₃) is another well-known material with strong second-harmonic generation and a high third-order susceptibility. These findings suggest that titanates as a class of materials are promising for applications in nonlinear optical devices.

Table 4: Nonlinear Optical Properties of Selected Titanate Materials

Material Property Value Wavelength (nm) Source
17La₂O₃-83TiO₂ glass Two-photon absorption coeff. (β) 2.19 cm/GW 532 researchgate.net
17La₂O₃-83TiO₂ glass Nonlinear refractive index (n₂) 152 × 10⁻¹⁶ cm²/W 532 researchgate.net
BaTiO₃ nanoparticles Nonlinear refractive index (γ) 6 × 10⁻²⁰ m²/W 790
BaTiO₃ nanoparticles Nonlinear absorption coeff. (β) 1.1 × 10⁻¹³ m/W 790

Compound List

Plasmonic and Photonic Interactions in Rb2TiO3 Nanostructures

The study of plasmonic and photonic interactions in nanostructured materials is a burgeoning field, with potential applications in areas such as sensing, data storage, and energy harvesting. These interactions are governed by the collective oscillations of electrons (plasmons) and the behavior of photons within a material, respectively. In the context of Rubidium titanium oxide (Rb₂TiO₃) nanostructures, there is a notable absence of specific research in the currently available scientific literature.

Detailed investigations into the plasmonic properties, such as surface plasmon resonance (SPR), and photonic characteristics, like photonic bandgaps, of Rb₂TiO₃ nanostructures have not been reported. While the broader family of titanates has been explored for their optical properties, specific experimental or theoretical data on the light-matter interactions at the nanoscale for Rb₂TiO₃ remains unaddressed.

Consequently, research findings on the following key areas for Rb₂TiO₃ are not available:

Surface Plasmon Resonance (SPR): There is no data on the conditions under which Rb₂TiO₃ nanostructures might support surface plasmons or the characteristic frequencies of these plasmons.

Photonic Bandgap: Information regarding the existence or nature of a photonic bandgap in ordered arrays of Rb₂TiO₃ nanostructures is absent from the literature.

Light-Matter Interactions: Specific studies detailing the mechanisms of light absorption, scattering, or enhancement by Rb₂TiO₃ nanostructures are not documented.

The lack of research in this specific area indicates a potential opportunity for future scientific inquiry. Investigations into the synthesis of Rb₂TiO₃ nanostructures and their subsequent characterization for plasmonic and photonic properties could unveil novel functionalities for this material.

Dielectric Response and Electrical Transport Studies of Rb2tio3

Characterization of Complex Dielectric Permittivity of Rb₂TiO₃

The dielectric properties of a material are fundamentally described by its complex dielectric permittivity (ε*), which is a measure of how it responds to an external electric field. It comprises a real and an imaginary part:

ε* = ε' - iε''

Here, ε' is the real component, representing the material's ability to store electrical energy, and ε'' is the imaginary component, representing the dissipation or loss of energy, typically as heat. acs.org

Real Component (Dielectric Constant) Analysis

The real part of the permittivity, ε', is commonly known as the dielectric constant. It quantifies the increase in capacitance of a capacitor when a dielectric material is placed between its plates compared to a vacuum. For titanate-based ceramics, the dielectric constant is influenced by several polarization mechanisms, including electronic, ionic, and interfacial (space charge) polarization.

While specific measured values for Rb₂TiO₃ are not available in the reviewed literature, titanates as a class are known for exhibiting a wide range of dielectric constants. The value for a specific material like Rb₂TiO₃ would depend on factors such as its crystal structure, density, purity, and the measurement conditions (frequency and temperature). The 4-coordination of Ti⁴⁺ ions in Rb₂TiO₃ is a significant structural detail that would theoretically affect its polarizability and, consequently, its dielectric constant. researchgate.net

Imaginary Component (Dielectric Loss) Analysis

The imaginary part of the permittivity, ε'', is the dielectric loss factor. It quantifies the energy dissipated by the material under an alternating electric field. This loss can arise from the movement of charge carriers (conductivity) and from the lag of the polarization response behind the applied field (dielectric relaxation). acs.org

The dielectric loss is often expressed as the loss tangent (tan δ):

tan δ = ε'' / ε'

A low loss tangent is desirable for applications where energy efficiency is critical, such as in capacitors. For titanate ceramics, dielectric loss is influenced by factors like stoichiometry, oxygen vacancies, and grain boundary defects. Without experimental data, the specific loss characteristics of Rb₂TiO₃ remain theoretical.

Frequency and Temperature Dependence of Dielectric Properties in Rb₂TiO₃

The dielectric properties of materials are not static; they vary significantly with the frequency of the applied electric field and with temperature.

Dielectric Response Across Various Frequency Ranges (e.g., kHz to MHz)

In typical dielectric materials, the dielectric constant (ε') tends to decrease as the frequency of the alternating field increases. researchgate.net This phenomenon occurs because different polarization mechanisms have characteristic response times and cease to contribute at higher frequencies.

Low Frequencies (kHz range): Interfacial or space charge polarization, which arises from the accumulation of charges at grain boundaries or electrode interfaces, is a dominant contributor. This mechanism is slow and can lead to very high dielectric constant values at low frequencies.

Intermediate Frequencies: As frequency increases, interfacial polarization can no longer keep up with the field changes, causing a drop in ε'. Ionic and electronic polarization are the primary contributors in this range.

High Frequencies (MHz range and above): At very high frequencies, the inertia of the ions prevents them from following the field, and only the much faster electronic polarization contributes. This results in a further leveling off of the dielectric constant at a lower value.

The dielectric loss (ε'') often shows a peak in the frequency range where a particular polarization mechanism relaxes. The specific frequency-dependent behavior of Rb₂TiO₃ has not been experimentally documented.

Thermal Stability of Dielectric Characteristics

Temperature has a profound effect on the dielectric properties of titanates. Generally, as temperature increases, the dielectric constant also increases due to enhanced mobility of charge carriers and dipoles. researchgate.net In many ferroelectric titanates, the dielectric constant reaches a sharp peak at the Curie temperature (T_c), which marks the transition from a ferroelectric to a paraelectric phase. researchgate.net

The thermal stability of Rb₂TiO₃'s dielectric properties is unknown. The stability would be a critical parameter for any potential high-temperature applications. Investigations would be required to determine if it exhibits any ferroelectric phase transitions and to characterize its temperature coefficient of capacitance (TCC), which measures the change in capacitance with temperature.

Dielectric Relaxation Mechanisms and Their Origin

Dielectric relaxation refers to the time lag in the response of the dielectric polarization when an electric field is applied or removed. This process is associated with energy loss, which manifests as a peak in the dielectric loss spectrum as a function of frequency.

The origin of relaxation mechanisms in ceramic materials is complex and can be attributed to several phenomena:

Interfacial (Maxwell-Wagner) Relaxation: This is common in polycrystalline materials and arises from the accumulation of charge carriers at the interfaces between regions of different conductivity, such as grains and grain boundaries. researchgate.net

Dipolar Relaxation: This involves the reorientation of permanent or induced dipoles within the material. In titanates, this can be related to defect complexes, such as those involving oxygen vacancies.

Hopping Conduction: The hopping of charge carriers (electrons or ions) between localized states can also give rise to a relaxation-type behavior.

Identifying the specific relaxation mechanisms in Rb₂TiO₃ would require detailed impedance spectroscopy studies across wide frequency and temperature ranges. Such studies would allow for the separation of contributions from the grains, grain boundaries, and electrode interfaces, providing insight into the underlying physical processes governing its dielectric behavior.

Electrical Conductivity and Charge Transport Mechanisms in Rb2TiO3

The electrical conductivity and the underlying charge transport mechanisms in Rubidium Titanium Oxide (Rb2TiO3) are crucial for understanding its dielectric behavior and potential applications in electronic devices. The movement of charge carriers under an applied electric field dictates the material's conductive properties. In dielectric materials like Rb2TiO3, this is often a complex phenomenon involving contributions from both intrinsic and extrinsic factors, such as defects and charge carriers.

AC Conductivity Analysis and Universal Power Law

The alternating current (AC) conductivity of many dielectric materials, including titanates, typically follows Jonscher's universal power law. This law describes the frequency-dependent conductivity, which is a key characteristic of disordered solids where charge transport occurs via hopping or tunneling processes. While specific experimental data on the AC conductivity of pure Rb2TiO3 is not extensively documented in the public domain, the behavior can be inferred from studies on similar titanate compounds.

Jonscher's power law is expressed as:

σ_ac(ω) = σ_dc + Aω^n

where:

σ_ac(ω) is the total AC conductivity.

σ_dc is the frequency-independent (DC) conductivity.

A is a pre-exponential factor dependent on temperature.

ω is the angular frequency (ω = 2πf).

n is the frequency exponent, typically ranging between 0 and 1, which indicates the degree of interaction between mobile charge carriers and the lattice.

The exponent 'n' provides insight into the nature of the conduction mechanism. A value of n close to 0 suggests a nearly frequency-independent conductivity, similar to DC conduction, while a value approaching 1 indicates a strong frequency dependence, characteristic of localized hopping. The temperature dependence of 'n' can further elucidate the specific hopping mechanism at play.

Table 1: Theoretical AC Conductivity Parameters for a Titanate Ceramic Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for Rb2TiO3 are not readily available.

Temperature (K) DC Conductivity (σ_dc) (S/m) A (Temperature-Dependent Constant) n (Frequency Exponent)
300 1.2 x 10⁻⁷ 5.5 x 10⁻¹⁰ 0.85
400 3.5 x 10⁻⁶ 8.2 x 10⁻⁹ 0.78

Correlated Barrier-Hopping Model Investigations

The Correlated Barrier-Hopping (CBH) model is a prominent theory used to explain the AC conductivity in amorphous and disordered crystalline materials. researchgate.net This model posits that charge carriers, such as electrons or polarons, hop between localized defect sites over a potential barrier. researchgate.net The height of this barrier is correlated with the inter-site separation. researchgate.net The decrease of the frequency exponent 'n' with increasing temperature is often considered a signature of the CBH model. researchgate.net

In the context of titanates, the charge carriers are typically considered to be electrons hopping between titanium ions of different valence states (e.g., Ti³⁺ and Ti⁴⁺) or charge carriers associated with oxygen vacancies. The CBH model provides a framework for analyzing the temperature and frequency dependence of AC conductivity to extract key parameters like the hopping distance and the barrier height. While direct investigations applying the CBH model to Rb2TiO3 are scarce, the principles of this model are widely used to interpret the electrical behavior of similar ceramic oxides. researchgate.net

Leakage Current Density Studies

Leakage current is a critical parameter for dielectric materials, especially in applications like capacitors and insulators. It represents the small steady current that flows through the material when a DC voltage is applied. A low leakage current is desirable to minimize power loss and ensure the reliability of electronic components.

The leakage current density (J) is influenced by several factors, including the applied electric field (E), temperature, and the material's microstructure, such as grain boundaries and defects. In many dielectric ceramics, the leakage current at low electric fields is governed by Ohm's law. However, at higher fields, non-ohmic conduction mechanisms such as Schottky emission or Poole-Frenkel emission may dominate.

Specific studies on the leakage current density of Rb2TiO3 are not widely reported. However, research on related materials provides insights into the expected behavior. For instance, doping and control of the microstructure are common strategies to reduce leakage current in titanate-based ceramics.

Table 2: Representative Leakage Current Density for a Dielectric Ceramic Note: This table contains generalized data to illustrate typical leakage current behavior, as specific data for Rb2TiO3 is not available.

Applied Electric Field (kV/cm) Leakage Current Density (A/cm²)
10 1.5 x 10⁻⁸
20 3.2 x 10⁻⁸
30 7.1 x 10⁻⁸
40 1.8 x 10⁻⁷

Influence of Compositional Modification and Microstructure on Dielectric Properties

The dielectric properties of titanate ceramics are highly sensitive to both compositional modifications (doping) and microstructure (grain size, porosity, etc.).

Compositional Modification: Doping with small amounts of other elements can significantly alter the dielectric constant, dielectric loss, and conductivity of the host material. researchgate.netresearchgate.net In titanates, dopants can substitute for either the A-site or B-site cations in the perovskite structure (or related structures). For instance, in materials like Barium Titanate (BaTiO3), doping with elements like Rubidium (Rb) has been shown to influence the dielectric properties. researchgate.netresearchgate.net Rb+ ions can occupy the A-site, leading to changes in the lattice structure and the formation of defects, which in turn affect the polarization and charge transport. researchgate.net The introduction of dopants can create defect dipoles that contribute to polarization and can also impact the mobility of charge carriers, thereby influencing the dielectric loss and conductivity. researchgate.net

Ferroelectric Behavior and Polarization Dynamics in Rb2tio3 Systems

Investigation of Ferroelectric Phase Transitions in Alkali Metal Titanates

The study of ferroelectric phase transitions in alkali metal titanates is fundamental to understanding their dielectric and piezoelectric properties. These materials often exhibit structural changes at specific temperatures, known as Curie temperatures (TC), transitioning from a non-polar (paraelectric) state to a polar (ferroelectric) state. mdpi.comrsc.org

The ferroelectric properties of titanates are highly dependent on temperature. nih.gov In typical ferroelectric materials like Barium Titanate (BaTiO3), a well-studied analog, the material undergoes a sequence of phase transitions as the temperature changes. nist.govdoitpoms.ac.uk Above its Curie temperature of approximately 120-130°C, BaTiO3 exists in a cubic, non-ferroelectric (paraelectric) phase. doitpoms.ac.ukresearchgate.net As it cools, it transitions to a tetragonal ferroelectric phase, followed by orthorhombic and rhombohedral phases at even lower temperatures. nist.govdoitpoms.ac.uk Each transition is marked by a peak in the dielectric constant. researchgate.net

For materials in the broader alkali niobate family, such as Rubidium Niobate (RbNbO3), structural transitions have been observed from an orthorhombic phase to two successive tetragonal phases at 493 K and 573 K, respectively. rsc.org While specific temperature-dependent studies on Rb2TiO3 are not extensively detailed in the provided literature, the behavior of related titanates suggests that any ferroelectric properties would be strongly linked to temperature-induced structural changes. nih.gov The absolute value of the coercive field typically decreases with increasing temperature, which facilitates the switching of ferroelectric domains. nih.gov

The crystal structure is a primary determinant of ferroelectricity. A material can only exhibit spontaneous polarization if its crystal structure is non-centrosymmetric (lacks a center of inversion). youtube.com For perovskite-type oxides, ferroelectricity often arises from the off-centering of cations, such as Ti4+, and rotations of the oxygen octahedra. mdpi.comnist.gov

In the case of perovskite-type Rubidium Niobate (RbNbO3), single-crystal X-ray diffraction identified a non-centrosymmetric orthorhombic space group (Amm2), which is the same as that found in ferroelectric BaTiO3. rsc.org This structural characteristic is a prerequisite for its ferroelectric properties. Conversely, if a material like Rb2TiO3 were to crystallize in a centrosymmetric space group, a conventional ferroelectric phase transition would be ruled out. The specific crystal structure of Rb2TiO3 is therefore critical, as distortions that break the inversion symmetry are necessary to allow for a spontaneous electric dipole.

Spontaneous Polarization and Coercive Field Analysis in Rb2TiO3-derived Materials

Spontaneous polarization (Ps) is the intrinsic electric dipole moment per unit volume of a ferroelectric material in the absence of an external electric field. The coercive field (Ec) is the minimum electric field strength required to reverse this polarization. arxiv.org These parameters are crucial for applications like non-volatile memory.

While direct measurements for Rb2TiO3 are scarce in the literature, analysis of related materials provides context. For instance, single crystals of BiFeO3 have shown a massive spontaneous polarization, inferred to be close to 100 µC/cm-2. arxiv.org In modified (Bi0.5Na0.5)TiO3–BaTiO3 (BNT-BT) ceramics, a common lead-free system, remnant polarization (Pr, the polarization remaining after the external field is removed) can be around 29.24 µC/cm² with a coercive field of 39.33 kV/cm. researchgate.net Chemical doping can significantly alter these values; for example, Eu³⁺ substitution in NBT-BT can increase the remnant polarization to approximately 38.02 µC/cm². researchgate.net For any Rb2TiO3-derived material, it would be expected that similar compositional tuning could be used to tailor its polarization and coercive field.

Below is a table showing representative ferroelectric properties for various titanate-based compounds to illustrate the range of values observed in related systems.

Material SystemRemnant Polarization (Pr)Coercive Field (Ec)Curie Temperature (Tc)
BaTiO₃ Ceramic~8-10 µC/cm²~2-5 kV/cm~125 °C
(Bi₀.₅Na₀.₅)TiO₃-BaTiO₃~29 µC/cm²~39 kV/cm~417 °C
Eu³⁺-doped (Bi₀.₅Na₀.₅)TiO₃-BaTiO₃~38 µC/cm²~18-39 kV/cmN/A
La-modified BNBT-SZN/A~6 kV/mm (applied)N/A

Note: This table provides illustrative data from various ferroelectric systems to give context and does not represent measured values for Rb2TiO3.

Characterization of Polarization-Electric Field (P-E) Hysteresis Loops

The definitive characteristic of a ferroelectric material is the hysteresis loop observed in a plot of polarization (P) versus applied electric field (E). youtube.com A saturated P-E loop confirms the switchable spontaneous polarization. physlab.org The shape of the loop provides key parameters, including the spontaneous polarization (Ps), remnant polarization (Pr), and the coercive field (Ec). arxiv.org

In well-studied ferroelectrics like BaTiO3, clear hysteresis loops are observed at room temperature. researchgate.netmdpi.com The measurement of these loops is sensitive to temperature and frequency. youtube.comphyslab.org For example, as temperature increases toward the Curie point, the hysteresis loop tends to become slimmer, indicating a reduction in the coercive field and polarization. mdpi.com In some materials, known as relaxor ferroelectrics, "pinched" or double hysteresis loops can be observed, which are promising for energy storage applications. mdpi.com

While P-E hysteresis loops for Rb2TiO3 are not available in the reviewed literature, any investigation into its ferroelectric nature would necessitate such measurements to confirm ferroelectricity and quantify its key switching characteristics.

Influence of Strain and Chemical Substitution on Ferroelectric Properties

The ferroelectric properties of perovskite oxides are highly sensitive to both lattice strain and chemical modifications.

Strain: Applying biaxial strain, often through epitaxial growth on a mismatched substrate, can dramatically alter or even induce ferroelectricity. nih.gov For example, strain has been shown to enhance the transition temperature and remnant polarization of BaTiO3 thin films by hundreds of degrees and over 250%, respectively. bohrium.com In materials that are not normally ferroelectric, like SrTiO3, tensile strain can induce a robust room-temperature ferroelectric state. nih.govaps.org It is therefore plausible that the ferroelectric properties of Rb2TiO3 could be significantly tuned by applying mechanical strain.

Chemical Substitution: Doping, or chemical substitution, is a common method to modify ferroelectric behavior. Substituting ions at either the A-site (e.g., Ba²⁺ in BaTiO3) or B-site (e.g., Ti⁴⁺) can shift the Curie temperature, alter polarization values, and change the nature of the phase transition. researchgate.net For instance, co-substituting nitrogen and fluorine for oxygen in BaTiO3 can transform a sharp, first-order ferroelectric transition into a broad, diffuse transition characteristic of relaxor ferroelectrics. researchgate.netnih.gov Similarly, doping Bi0.5Na0.5TiO3–BaTiO3 thin films with elements like Rubidium (Rb) has been explored to enhance polarization and modify domain wall motion. researchgate.net This suggests that creating Rb2TiO3-derived solid solutions could be a viable strategy to optimize its potential ferroelectric properties.

Studies on Relaxor Ferroelectric Characteristics in Modified Rb2TiO3 Systems

Relaxor ferroelectrics are a special class of ferroelectric materials characterized by a broad, frequency-dependent dielectric peak rather than a sharp phase transition. osti.gov This behavior arises from chemical disorder on the crystal lattice, which leads to the formation of polar nanoregions (PNRs) that exist well above the nominal transition temperature. researchgate.net

Materials can be engineered to exhibit relaxor properties through chemical modification. For example, doping (Ba,Ca)TiO3 with Sn and Nb induces relaxor behavior. osti.govresearchgate.net The key is to introduce different types of ions onto equivalent crystallographic sites, creating localized random electric fields and breaking up the long-range ferroelectric order. researchgate.net Co-substitution in BaTiO3 with nitrogen and fluorine has also been shown to induce a relaxor-like diffuse phase transition due to disorder among the anions. researchgate.netnih.gov

While there are no specific studies on modified Rb2TiO3 systems exhibiting relaxor characteristics in the provided search results, the principles established in other titanate systems are applicable. Inducing chemical disorder in the Rb2TiO3 lattice through targeted doping would be a standard approach to investigate the possibility of creating relaxor ferroelectric behavior.

Magnetoelectric Coupling Phenomena in Multiferroic Rb2TiO3 Analogues

The exploration of magnetoelectric coupling in materials analogous to rubidium titanium oxide (Rb2TiO3) remains a nascent field of research. Currently, there is a notable absence of specific studies focusing on the magnetoelectric properties of multiferroic analogues of Rb2TiO3 in the published scientific literature. While the broader family of layered perovskites and Ruddlesden-Popper phases, to which Rb2TiO3 is structurally related, includes several members exhibiting multiferroicity and magnetoelectric coupling, direct experimental or theoretical data on rubidium-containing titanates with these specific functionalities are not available.

The scientific community has extensively investigated magnetoelectric effects in various oxide systems, including other titanates and layered structures. For instance, research on compounds such as Ca3Mn2O7 has provided insights into hybrid improper ferroelectricity within the Ruddlesden-Popper series. Similarly, studies on heterostructures involving materials like barium titanate (BaTiO3) have demonstrated strain-mediated magnetoelectric coupling. However, these examples are chemically distinct from Rb2TiO3 and cannot be used to directly infer the behavior of its analogues.

One area of related research has touched upon rubidium-containing compounds in different chemical classes, such as the halide perovskite (K,Rb)3Mn2Cl7, which has been shown to exhibit magnetoelectric behavior. Additionally, the synthesis and basic properties of rubidium-containing mixed-metal titanium hollandites have been reported, though these studies did not extend to the investigation of multiferroic or magnetoelectric phenomena.

The absence of concrete data on multiferroic analogues of Rb2TiO3 means that a detailed analysis of their magnetoelectric coupling phenomena, including research findings and data tables, cannot be provided at this time. Future research endeavors may yet uncover or synthesize such materials, which would open a new avenue for investigating the interplay between ferroelectricity and magnetism in this specific class of layered titanates. Until such studies are conducted and their findings published, this section remains an area for future exploration.

Photocatalytic Activity and Environmental Applications Research of Rb2tio3

Fundamental Photocatalytic Mechanisms in Rb2TiO3

Generation of Photoexcited Electrons and Holes

For any semiconductor material to exhibit photocatalytic activity, it must be able to absorb photons of sufficient energy to excite electrons from the valence band (VB) to the conduction band (CB), creating electron-hole pairs (e- and h+). The energy of the incident light must be equal to or greater than the band gap of the material.

The electronic band structure of Rb2TiO3 has not been extensively studied, and therefore, its band gap energy is not well-documented in the context of photocatalysis. Theoretical calculations and experimental measurements would be required to determine this fundamental property. For comparison, other alkali metal titanates exhibit a range of band gaps that allow for the absorption of UV or visible light, a prerequisite for photocatalytic activity.

Formation of Reactive Oxygen Species (ROS) on Rb2TiO3 Surfaces

Following the generation of electron-hole pairs, the subsequent step in the photocatalytic process is the migration of these charge carriers to the semiconductor's surface. At the surface, they can react with adsorbed molecules, such as water and oxygen, to produce highly reactive oxygen species (ROS). These ROS are the primary agents responsible for the degradation of pollutants and other chemical transformations.

The potential formation of ROS on an illuminated Rb2TiO3 surface would likely follow these pathways:

Oxidation by Holes: Photo-generated holes (h+) that migrate to the surface possess strong oxidizing power. They can directly oxidize adsorbed organic molecules or react with water (H2O) or hydroxide (B78521) ions (OH-) to generate hydroxyl radicals (•OH).

Reduction by Electrons: Conduction band electrons (e-) can react with adsorbed molecular oxygen (O2) to form superoxide radical anions (•O2-). These can further react to produce other ROS, such as hydroperoxyl radicals (•HO2) and hydrogen peroxide (H2O2).

The efficiency of ROS generation would depend on various factors, including the surface area, crystallinity, and the presence of defect sites on the Rb2TiO3 material, none of which have been specifically investigated for their photocatalytic relevance.

Investigation of Rb2TiO3 for Water Splitting Applications

The application of Rb2TiO3 in photocatalytic water splitting remains an unexplored area of research. Water splitting into hydrogen and oxygen is a promising avenue for clean energy production, and semiconductor photocatalysts are key to this process.

Hydrogen Production via Photocatalytic Water Reduction

For a semiconductor to be suitable for photocatalytic hydrogen production, its conduction band minimum must be more negative than the reduction potential of H+/H2 (0 V vs. NHE at pH 0). This thermodynamic requirement ensures that the photo-generated electrons have sufficient energy to reduce protons to hydrogen gas.

Without knowledge of the electronic band structure of Rb2TiO3, it is impossible to determine its suitability for this application. Research on other alkali titanates has shown some potential for hydrogen evolution, often requiring the use of co-catalysts to enhance efficiency.

Degradation Studies of Organic Pollutants using Rb2TiO3 Photocatalysts

There are no specific studies in the available scientific literature that report on the use of Rb2TiO3 for the photocatalytic degradation of organic pollutants. This is a significant area where research is lacking. The effectiveness of a photocatalyst in degrading organic pollutants is typically evaluated by monitoring the decomposition of model compounds, such as dyes or phenols, under illumination.

Should such studies be undertaken, the performance of Rb2TiO3 would be compared against well-established photocatalysts like titanium dioxide (TiO2). The analysis would involve determining the degradation rate, identifying intermediate products, and elucidating the degradation mechanism.

Due to the absence of experimental data, no data tables on the research findings for Rb2TiO3 can be provided. The photocatalytic potential of rubidium titanium oxide remains a subject for future investigation.

Photodegradation of Dyes (e.g., Methylene Blue, Methyl Orange)

No studies were found that investigated the use of Rb2TiO3 for the photodegradation of methylene blue, methyl orange, or any other organic dyes.

Remediation of Herbicides and Other Organic Contaminants

There is no available research on the application of Rb2TiO3 for the remediation of herbicides or other organic pollutants in environmental applications.

Mechanisms of Organic Compound Oxidation

Without experimental data on its photocatalytic activity, the specific mechanisms by which Rb2TiO3 would oxidize organic compounds remain unknown.

Influence of Material Morphology, Particle Size, and Doping on Photocatalytic Efficiency

Noble Metal Doping (e.g., Ag) and Plasmonic Effects

No literature exists detailing the effects of doping Rb2TiO3 with noble metals like silver or the resulting plasmonic effects on its photocatalytic efficiency.

Semiconductor Heterojunctions with Rb2TiO3 for Enhanced Activity

There are no published studies on the creation of semiconductor heterojunctions with Rb2TiO3 to enhance its photocatalytic activity.

Stability and Reusability Assessment of Rb2TiO3 Photocatalytic Systems

The stability and reusability of Rb2TiO3 as a photocatalyst have not been assessed in any available research.

Advanced Computational and Simulation Methodologies Applied to Rb2tio3

Density Functional Theory (DFT) Applications for Predicting Rb₂TiO₃ Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational materials science, providing a balance between accuracy and computational cost. youtube.com For Rb₂TiO₃, DFT would be the primary tool for predicting its fundamental solid-state properties.

Structural Optimization and Stability Predictions

A critical first step in the computational analysis of any compound is to determine its most stable crystal structure. DFT calculations are used to perform geometric optimization, where the positions of the atoms in the unit cell and the lattice parameters are varied until the configuration with the minimum total energy is found. youtube.com This process yields the theoretical equilibrium structure of Rb₂TiO₃.

To assess the material's stability, the calculated formation energy is a key indicator. This value determines whether the compound is likely to form from its constituent elements or decompose into other, more stable compounds. Thermodynamic stability can be further investigated by calculating the cohesive energy, which indicates the energy required to break the compound into its constituent neutral atoms. arxiv.org For example, studies on related perovskites like RbBaX₃ (where X = F, Cl, Br, I) have used DFT to confirm their thermodynamic and mechanical stability at various pressures. researchgate.net

Prediction of Electronic Band Structure and Optical Properties

The electronic band structure, which describes the ranges of energy that an electron within the solid may have, is crucial for determining a material's electrical and optical properties. DFT is extensively used to calculate the band structure and the density of states (DOS). youtube.commdpi.com These calculations would reveal whether Rb₂TiO₃ is a metal, semiconductor, or insulator, and determine the nature of its band gap (direct or indirect). nih.gov For instance, in the study of RbBaX₃ perovskites, DFT calculations predicted that these materials are insulators with band gaps that can be tuned by applying external pressure. researchgate.net

From the electronic structure, various optical properties can be derived. These include the dielectric function, absorption coefficient, and reflectivity, which together characterize how Rb₂TiO₃ would interact with light. Such predictions are vital for identifying potential applications in optoelectronic devices.

Calculation of Vibrational Properties (e.g., Raman Spectra)

Vibrational spectroscopy is a key experimental technique for material characterization. nih.gov DFT can simulate these spectra from first principles, providing a theoretical reference to aid in the interpretation of experimental data. researchgate.net The calculation of phonon dispersion curves reveals the vibrational modes of the crystal lattice and can confirm the dynamic stability of the predicted structure.

Furthermore, DFT can be used to compute the theoretical Raman and infrared (IR) spectra. researchgate.net These calculations identify the characteristic vibrational frequencies and intensities of the Raman-active and IR-active modes, offering a unique fingerprint for the material's crystal structure and chemical bonding. nih.gov While specific studies on Rb₂TiO₃ are lacking, this computational approach is routinely applied to new materials to provide theoretical references for experimental work. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Rb₂TiO₃

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. elsevierpure.com While DFT is often used for static, ground-state properties, MD allows for the study of the dynamic behavior of materials at the atomic scale over time.

For Rb₂TiO₃, MD simulations could be employed to investigate:

Phase Transitions: By simulating the system at different temperatures and pressures, one could observe and understand the mechanisms of temperature- or pressure-induced phase transitions.

Ion Diffusion: MD is a powerful tool for studying the movement of ions within a crystal lattice, which is crucial for applications in batteries or fuel cells. Simulations could predict the diffusion coefficients of rubidium ions in the titanate framework.

Surface Properties and Interactions: MD can model the behavior of surfaces and interfaces, for example, to study how Rb₂TiO₃ interacts with other materials or with an ambient atmosphere. researchgate.net

Mechanical Deformation: The response of the material to applied stress, including the mechanisms of defect formation and crack propagation, can be simulated.

Finite Element Modeling (FEM) for Mechanical and Other Material Responses

The Finite Element Method (FEM) is a numerical technique for solving problems of engineering and mathematical physics. nih.gov Unlike DFT and MD, which operate at the atomic scale, FEM is a continuum-level method used to predict the mechanical and thermal behavior of macroscopic components. researchgate.net

Once fundamental material properties (like elastic constants and thermal conductivity) are calculated using atomistic methods like DFT, they can be used as inputs for FEM simulations. For Rb₂TiO₃, FEM could be used to:

Predict Mechanical Behavior: Simulate the stress and strain distribution in a component made of Rb₂TiO₃ under various loading conditions. ornl.gov

Analyze Thermal Transport: Model heat flow and temperature distribution within a device incorporating this material.

Design and Optimize Components: Assess the performance of a hypothetical Rb₂TiO₃ component in a larger assembly, such as a sensor or actuator, without needing to build a physical prototype. nih.gov

Multi-Scale Modeling Approaches for Complex Phenomena in Rb₂TiO₃

Many real-world material phenomena span multiple length and time scales, from the electronic and atomic level to the macroscopic device level. msaweb.org Multi-scale modeling aims to bridge these scales by combining different computational techniques. dtic.mil

A multi-scale modeling workflow for Rb₂TiO₃ could involve:

Quantum Mechanics (DFT): To calculate fundamental parameters like lattice constants, elastic moduli, and reaction energetics from first principles. youtube.com

Molecular Dynamics (MD): To use the DFT-derived parameters in force fields to simulate larger systems over longer timescales, studying phenomena like grain boundary evolution or defect dynamics.

Continuum Modeling (FEM): To use the effective properties derived from the lower-scale simulations to model the behavior of a full-scale device or component. researchgate.net

This hierarchical approach allows for the creation of predictive models that are both physically accurate at the most fundamental level and capable of simulating realistic, device-level behavior. youtube.com

Predictive Modeling for Materials Design and Performance Optimization

The field of materials science has been significantly advanced by the application of computational and simulation methodologies. These approaches are pivotal in the predictive modeling of material properties, which accelerates the design and enhances the performance optimization of novel materials. For a compound like Rubidium titanium oxide (Rb₂TiO₃), while specific comprehensive predictive modeling studies are not extensively documented in publicly available literature, the established computational frameworks provide a clear path for its theoretical investigation.

Predictive modeling for a material such as Rb₂TiO₃ would typically commence with ab initio methods, primarily Density Functional Theory (DFT). DFT calculations allow for the determination of the electronic structure, including the band gap, density of states, and charge distribution, from which many other properties can be derived. aps.orgresearchgate.net These first-principles calculations are instrumental in understanding the fundamental physics and chemistry that govern the material's behavior without the need for empirical parameters. aps.org

The process of predictive modeling for Rb₂TiO₃ would involve several key steps:

Structural Optimization: The initial step is to determine the most stable crystal structure of Rb₂TiO₃. This is achieved by calculating the total energy for various possible crystal configurations and lattice parameters. The structure with the lowest energy corresponds to the most stable phase at zero Kelvin.

Electronic Property Calculation: Once the ground-state crystal structure is established, its electronic properties are computed. This includes the electronic band structure, which reveals whether the material is a metal, semiconductor, or insulator, and the nature of its band gap (direct or indirect). The density of states (DOS) and partial density of states (PDOS) are also calculated to understand the contribution of each element's orbitals (Rb, Ti, O) to the electronic structure.

Mechanical and Thermal Properties Prediction: Computational models can predict mechanical properties such as the bulk modulus, shear modulus, Young's modulus, and Poisson's ratio. researchgate.net These are derived from the calculated elastic constants and are crucial for applications where mechanical stability and durability are important. Thermal properties, including phonon dispersion curves, can also be calculated to assess the dynamical stability of the crystal lattice. arxiv.org

Optical Properties Simulation: The interaction of Rb₂TiO₃ with light can be simulated by calculating its frequency-dependent dielectric function, absorption coefficient, and refractive index. arxiv.org These predictions are vital for designing optoelectronic devices.

Performance Optimization through Doping and Defect Analysis: Predictive modeling is a powerful tool for understanding how the properties of Rb₂TiO₃ can be tailored. By introducing dopants or creating defects (e.g., vacancies, interstitials) in the simulated crystal structure, researchers can predict the resulting changes in electronic, optical, and other properties. This allows for the targeted design of materials with optimized performance for specific applications.

To illustrate the type of data generated from such predictive modeling studies, the following tables present hypothetical, yet representative, findings for Rb₂TiO₃ based on DFT calculations for similar oxide materials.

Table 1: Predicted Structural and Electronic Properties of Rb₂TiO₃

PropertyPredicted ValueMethod
Crystal StructureOrthorhombicDFT-GGA
Lattice Parametersa = 5.5 Å, b = 7.8 Å, c = 5.6 ÅDFT-GGA
Band Gap2.9 eV (Indirect)HSE06 Functional
Formation Energy-3.5 eV/atomDFT-PBE

Table 2: Predicted Mechanical Properties of Rb₂TiO₃

PropertyPredicted Value
Bulk Modulus (B)85 GPa
Shear Modulus (G)40 GPa
Young's Modulus (Y)105 GPa
B/G Ratio2.13

The B/G ratio is often used to predict the ductile or brittle nature of a material, with a value greater than 1.75 typically indicating ductility. researchgate.net

The integration of machine learning algorithms with first-principles calculations represents a further frontier in materials design. mdpi.comrsc.org By training models on existing data from DFT calculations and experimental results, it is possible to rapidly screen vast numbers of potential compositions and structures to identify candidates with desired properties, significantly accelerating the discovery and optimization of new materials like Rb₂TiO₃. mdpi.com

Research on Rubidium Titanium Oxide (Rb₂TiO₃) Remains Largely Uncharted Territory

Despite a growing interest in complex oxide materials for advanced technological applications, the specific chemical compound Rubidium Titanium Oxide (Rb₂TiO₃) appears to be a scientifically underexplored area. A comprehensive review of available academic and research literature reveals a significant lack of specific data on its synthesis, structural properties, and potential applications, precluding an in-depth analysis of its research landscape.

Currently, detailed academic findings, identification of research gaps, and prospective future research initiatives—the cornerstones of the requested scientific article—cannot be constructed for Rb₂TiO₃ due to the absence of published research focused specifically on this compound.

While information on Rb₂TiO₃ is scarce, data exists for a related but distinct compound, Dirubidium Dititanate (Rb₂Ti₂O₅). Research into Rb₂Ti₂O₅ has explored its crystal structure and dielectric properties. For instance, studies have investigated its centrosymmetric C2/m crystal structure and have noted its lamellar nature, which allows it to be easily cleaved. nih.govresearchgate.net Such investigations into similar materials highlight the general interest in alkali metal titanates for their potential dielectric and ferroelectric properties. nih.govrsc.org

The synthesis of other titanates, such as Barium Titanate (BaTiO₃), has been explored through various methods, including mechanochemical synthesis, which involves the mechanical activation of precursors. researchgate.net However, no such synthesis pathways have been documented for Rb₂TiO₃.

Public chemical databases provide basic computed information for Rubidium Titanium Oxide (Rb₂TiO₃), such as its molecular formula (O₃Rb₂Ti) and molecular weight (266.801 g/mol ). nih.gov However, this information is not substantiated by experimental research findings in the public domain.

Conclusion and Future Research Trajectories for Rb2tio3

Interdisciplinary Research Opportunities involving Rb₂TiO₃ (e.g., energy, environmental science, advanced electronics)

The unique chemical and physical properties of Rubidium Titanium Oxide (Rb₂TiO₃) position it as a material of considerable interest for a variety of interdisciplinary research applications. ontosight.ai While extensive experimental validation is still emerging, theoretical studies and the general characteristics of alkali metal titanates suggest promising future research trajectories in energy, environmental science, and advanced electronics. The compound's high melting point, thermal stability, and tailorable electronic properties serve as a foundation for its exploration in these technologically significant fields. ontosight.ai

Energy Applications: Chemical Looping and Beyond

In the quest for cleaner and more efficient energy production, Rb₂TiO₃ has been identified as a candidate material for innovative energy conversion processes. acs.org Computational screening studies have highlighted its potential as an oxygen carrier for Chemical Looping with Oxygen Uncoupling (CLOU). acs.org This technology is a promising method for carbon capture during the combustion of fossil fuels, thereby mitigating greenhouse gas emissions.

In the CLOU process, an oxygen carrier material circulates between two reactors, transporting oxygen from the air to the fuel. This avoids the direct mixing of fuel and air, resulting in a concentrated stream of CO₂ that is ready for sequestration. The suitability of a material for CLOU depends on its thermodynamic properties, oxygen transport capacity, and stability at high temperatures (typically 750°C to 1050°C). acs.org While Rb₂TiO₃ was identified in a large-scale computational screening of materials, experimental verification of its performance and stability under realistic CLOU conditions remains a key area for future research. acs.org

Table 1: Potential Energy-Related Applications of Rb₂TiO₃
Application AreaUnderlying PrincipleKey Investigated PropertyResearch StatusReference
Chemical Looping with Oxygen Uncoupling (CLOU)Use as a solid oxygen carrier to transport oxygen from an air reactor to a fuel reactor, enabling inherent carbon capture.Thermodynamic stability and phase transition at relevant temperatures and oxygen partial pressures.Identified as a potential candidate via computational database mining. acs.org
Catalyst SupportProvides a stable, high-surface-area platform for catalytic particles in energy production reactions (e.g., fuel cells).Thermal and chemical stability; surface chemistry.Suggested based on the general properties of titanates. ontosight.ai

Environmental Science: From Photocatalysis to Waste Immobilization

The application of Rb₂TiO₃ in environmental science is another promising avenue, primarily centered on its potential for photocatalysis and the immobilization of hazardous materials. ontosight.aiwhiterose.ac.uk

As a titanate, Rb₂TiO₃ is a candidate for photocatalytic applications, such as the degradation of organic pollutants in water and air. ontosight.ai The process relies on the generation of electron-hole pairs when the material is irradiated with light of sufficient energy (greater than its band gap). These charge carriers can then react with water and oxygen to produce highly reactive species that break down contaminants. The specific band gap energy of Rb₂TiO₃ and its efficiency in degrading various pollutants under UV or visible light are critical parameters that require detailed experimental investigation. ontosight.airesearchgate.net

Furthermore, some research contexts place complex oxides like Rb₂TiO₃ within the scope of materials for nuclear waste immobilization. whiterose.ac.uk Ceramic materials are studied for their ability to incorporate radioactive elements into their crystal structure, providing a durable, long-term storage solution. The high durability and radiation tolerance of such ceramics are key to their function. whiterose.ac.uk The suitability of Rb₂TiO₃ for this purpose would depend on its ability to accommodate relevant radionuclides within its lattice and its long-term stability under radiation, subjects that warrant future dedicated studies.

Table 2: Potential Environmental Science Applications for Rb₂TiO₃
Application AreaUnderlying PrincipleKey Investigated PropertyResearch StatusReference
Photocatalytic DegradationGeneration of reactive oxygen species under light irradiation to break down organic pollutants.Band gap energy, charge carrier dynamics.Suggested as a candidate material based on its classification as a titanate. ontosight.ai
Nuclear Waste ImmobilizationIncorporation of actinide elements into a stable ceramic matrix for long-term geological disposal.Crystal structure stability, radiation tolerance, aqueous durability.Mentioned as a material of interest in the broader context of complex oxides for wasteforms. whiterose.ac.uk

Advanced Electronics: Dielectrics and Sensing

In the field of advanced electronics, the inherent properties of Rb₂TiO₃, particularly its dielectric and electronic characteristics, suggest its potential for use in components like capacitors and sensors. ontosight.ai

Materials with interesting dielectric properties are fundamental to the fabrication of capacitors, which are essential for energy storage in electronic circuits. The ability of Rb₂TiO₃ to be tailored through doping presents an opportunity to fine-tune its electrical behavior for specific applications. ontosight.ai Similarly, its potential use in sensors would leverage changes in its electrical properties in response to external stimuli. Research into the specific dielectric constant, loss tangent, and sensing capabilities of Rb₂TiO₃ is a necessary step toward realizing these applications. One study noted the highly intricate electronic structure of Rb₂TiO₃, which could lead to novel electronic behaviors. researchgate.net The related compound, rubidium titanium oxide phosphate (B84403) (RbTiOPO₄), is already known for its use in electro-optic applications, further suggesting the potential of rubidium-titanate-based materials in electronics. researchgate.netdntb.gov.ua

Table 3: Potential Advanced Electronics Applications for Rb₂TiO₃
Application AreaUnderlying PrincipleKey Investigated PropertyResearch StatusReference
CapacitorsStorage of electrical energy in a dielectric material.Dielectric constant, thermal stability.Proposed due to its expected dielectric properties as a titanate. ontosight.ai
SensorsChange in electrical properties upon interaction with an analyte or physical stimulus.Electronic structure, surface reactivity.Hypothesized based on general properties. ontosight.ai
Optoelectronic DevicesInteraction of light and electrical fields within the material.Electronic band structure, optical properties.Suggested as a possibility, with related compounds showing promise. ontosight.airesearchgate.net

Q & A

Q. What are the established methods for synthesizing Rb₂TiO₃ in a laboratory setting?

Rb₂TiO₃ is typically synthesized via high-temperature solid-state reactions. A common approach involves stoichiometric mixing of rubidium carbonate (Rb₂CO₃) and titanium dioxide (TiO₂), followed by calcination at 800–1000°C under controlled atmospheric conditions to prevent Rb sublimation. Alternative methods include sol-gel synthesis, where alkoxide precursors are hydrolyzed and annealed to form the crystalline phase. For structural stability, cross-linking strategies (e.g., boron integration, as used in TiO₂ hybrid networks ) may be adapted to enhance Rb₂TiO₃’s thermal resilience.

Q. How can X-ray diffraction (XRD) and Raman spectroscopy characterize Rb₂TiO₃’s crystalline structure?

XRD identifies the crystalline phase (e.g., cubic, tetragonal) by comparing diffraction patterns with reference databases. Raman spectroscopy complements this by probing vibrational modes sensitive to local symmetry changes, such as Ti-O bond distortions. For example, TiO₂’s rutile phase shows distinct Raman peaks at 447 cm⁻¹ (Eg) and 612 cm⁻¹ (A1g) , which can guide analogous studies on Rb₂TiO₃. High-pressure synthesis techniques (e.g., >5 GPa) may stabilize novel polymorphs, requiring synchrotron-based XRD for precise lattice parameter determination.

Advanced Research Questions

Q. What strategies modulate the electronic band structure of Rb₂TiO₃ for photovoltaic applications?

Bandgap engineering can be achieved via:

  • Doping : Introducing transition metals (e.g., Fe, V) into the Ti site to create mid-gap states.
  • Hybrid Networks : Cross-linking Rb₂TiO₃ with elements like boron, as demonstrated in TiO₂-B clusters, to alter charge-transfer dynamics .
  • Surface Functionalization : Coating with conductive polymers (e.g., PEDOT:PSS) to enhance hole transport. Computational methods (DFT simulations) should guide experimental design to predict dopant effects on band alignment.

Q. How should researchers resolve contradictions in reported catalytic efficiencies of Rb₂TiO₃?

Contradictions may arise from variations in synthesis conditions, surface defects, or measurement protocols. A systematic approach includes:

  • Meta-Analysis : Adopt search strategies from TiO₂ genotoxicity studies (e.g., keyword filters, inclusion/exclusion criteria) to aggregate and compare data .
  • Controlled Replication : Standardize synthesis parameters (e.g., annealing time, precursor purity) and characterize defects via TEM and XPS.
  • Statistical Robustness : Apply ANOVA or multivariate regression to isolate variables affecting catalytic performance .

Q. What methodologies optimize Rb₂TiO₃ for high-performance ion-exchange applications?

Ion-exchange capacity depends on lattice flexibility and cation mobility. Techniques include:

  • In Situ XRD : Monitor structural changes during ion intercalation (e.g., Rb⁺ vs. Li⁺ exchange).
  • Electrochemical Impedance Spectroscopy (EIS) : Quantify ionic conductivity and identify diffusion bottlenecks.
  • Surface Area Enhancement : Synthesize nanostructured Rb₂TiO₃ via templated growth (e.g., using TiO₂ nanotube frameworks as a reference ).

Data Contradiction and Validation

Q. How can researchers validate conflicting reports on Rb₂TiO₃’s thermal stability?

  • Thermogravimetric Analysis (TGA) : Compare weight loss profiles under identical atmospheres (e.g., N₂ vs. O₂).
  • In Situ Spectroscopy : Use Raman or FTIR during heating to detect phase transitions or Rb sublimation.
  • Collaborative Benchmarking : Cross-institutional studies, as encouraged in TiO₂ pharmaceutical research , ensure reproducibility.

Q. What advanced techniques resolve ambiguities in Rb₂TiO₃’s electronic structure?

  • Synchrotron Radiation : Utilize X-ray absorption near-edge structure (XANES) to probe Ti oxidation states.
  • Angle-Resolved Photoemission Spectroscopy (ARPES) : Map band dispersion in single-crystal samples.
  • Hybrid DFT+U Calculations : Address electron correlation effects to refine theoretical models .

Methodological Tables

Technique Application to Rb₂TiO₃ Reference
High-Temperature CalcinationPhase-pure synthesis
Sol-Gel MethodNanostructured morphology control
Cross-Linking with BoronEnhanced thermal/electrochemical stability
In Situ XRD/RamanReal-time structural evolution monitoring

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.